YIL781 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O2.ClH/c1-16(2)27-12-4-5-18(14-27)15-28-17(3)26-23-11-10-21(13-22(23)24(28)29)30-20-8-6-19(25)7-9-20;/h6-11,13,16,18H,4-5,12,14-15H2,1-3H3;1H/t18-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGRMONBDBMLSP-FERBBOLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1CC4CCCN(C4)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1C[C@H]4CCCN(C4)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
YIL781 Hydrochloride: A Technical Guide to its Mechanism of Action as a Biased Antagonist of the Ghrelin Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
YIL781 hydrochloride is a potent, orally active small molecule that acts as an antagonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor type 1a (GHS-R1a). Extensive preclinical research has demonstrated its significant effects on glucose homeostasis, appetite regulation, and body weight. Notably, YIL781 exhibits biased signaling, a phenomenon where it differentially modulates downstream signaling pathways upon binding to the GHSR. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its effects on cellular signaling and in vivo physiological responses.
Introduction
The ghrelin receptor is a G protein-coupled receptor (GPCR) primarily known for its role in mediating the effects of ghrelin, a peptide hormone that stimulates appetite, promotes fat storage, and influences glucose metabolism. Consequently, the GHSR has emerged as a promising therapeutic target for metabolic disorders such as obesity and type 2 diabetes. This compound has been identified as a competitive antagonist of this receptor, capable of blocking the physiological effects of ghrelin.[1] Beyond simple antagonism, YIL781 displays functional selectivity, or biased signaling, by acting as a partial agonist at the Gαq/11 and Gα12 pathways while functioning as an antagonist or weak inverse agonist for β-arrestin recruitment.[1][2] This nuanced mechanism of action suggests the potential for therapeutic interventions that can selectively modulate specific physiological functions governed by the ghrelin receptor, potentially minimizing off-target effects.
Quantitative Pharmacological Data
The pharmacological profile of YIL781 has been characterized through various in vitro assays. The following tables summarize the key quantitative data reported in the literature.
Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound
| Parameter | Value | Species/Cell Line | Assay Description | Reference |
| Ki | 17 nM | - | Ghrelin Receptor (GHS-R1a) | [1][3] |
| pKB | 7.54 | - | Competitive antagonist activity | [1] |
| pIC50 | 7.90 | - | Inhibition of ghrelin-induced calcium response | [4] |
| pIC50 | 8.27 | - | Inhibition of ghrelin-induced calcium response | [4] |
| IC50 | 141 nM | HEK293 cells | Inhibition of ghrelin-induced calcium mobilization | [3] |
Table 2: Biased Signaling Parameters of YIL781 at the Ghrelin Receptor
| Pathway | Activity | Potency (pEC50) | Efficacy (% of Ghrelin) | Reference |
| Gαq/11 Activation | Partial Agonist | - | - | [1][2] |
| Gα12 Activation | Partial Agonist | - | - | [2] |
| β-arrestin 1 Recruitment | Weak Inverse Agonist | - | - | [2] |
| β-arrestin 2 Recruitment | Weak Inverse Agonist | - | - | [2] |
| Receptor Internalization | Partial Agonist | More potent than for calcium mobilization | Low level | [4] |
Signaling Pathways
The ghrelin receptor is known to couple to multiple intracellular signaling pathways. YIL781's biased antagonism results in a selective modulation of these pathways.
Experimental Protocols
In Vitro Assays
4.1.1. Ghrelin Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of YIL781 for the ghrelin receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from HEK293 cells transiently or stably expressing the human ghrelin receptor (GHS-R1a).
-
Radioligand: [125I]-Ghrelin is used as the radioligand.
-
Assay Buffer: 25 mM Hepes pH 7.4, 1 mM CaCl₂, 5 mM MgCl₂, 2.5 mM EDTA, 0.4% BSA.
-
Procedure:
-
A competition binding assay is performed in a 96-well plate format.
-
Membranes are incubated with a fixed concentration of [125I]-Ghrelin and increasing concentrations of this compound.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled ghrelin.
-
Incubation is carried out for 60 minutes at 27°C.
-
-
Detection: Bound radioligand is separated from free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition binding curve. The Ki value is calculated using the Cheng-Prusoff equation.
-
4.1.2. Calcium Mobilization Assay
-
Objective: To assess the functional antagonist activity of YIL781 by measuring its ability to inhibit ghrelin-induced intracellular calcium mobilization.
-
Methodology:
-
Cell Line: HEK293 cells stably expressing the mouse GHS-R1a.
-
Calcium Indicator: Fluo-4 AM.
-
Procedure:
-
Cells are seeded in 96-well plates and loaded with Fluo-4 AM.
-
Cells are pre-incubated with varying concentrations of this compound for a specified period.
-
Ghrelin is added to stimulate the receptor, and the resulting change in intracellular calcium concentration is measured as a change in fluorescence intensity using a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
-
Data Analysis: The IC50 value, representing the concentration of YIL781 that inhibits 50% of the maximal ghrelin response, is calculated. The pIC50 is the negative logarithm of the IC50.
-
4.1.3. β-Arrestin Recruitment Assay
-
Objective: To characterize the effect of YIL781 on β-arrestin recruitment to the ghrelin receptor.
-
Methodology:
-
Assay Principle: Bioluminescence Resonance Energy Transfer (BRET) is a common method.
-
Cell Line: HEK293 cells are co-transfected with constructs for GHSR fused to a Renilla luciferase (Rluc) and β-arrestin fused to a green fluorescent protein (GFP) or yellow fluorescent protein (YFP).
-
Procedure:
-
Transfected cells are plated in 96-well plates.
-
Cells are treated with YIL781 alone (to assess inverse agonism) or in the presence of ghrelin (to assess antagonism).
-
The BRET signal is measured following the addition of the luciferase substrate (e.g., coelenterazine (B1669285) h).
-
-
Data Analysis: A decrease in the BRET signal upon addition of YIL781 alone indicates inverse agonism. The ability of YIL781 to inhibit the ghrelin-induced BRET signal is quantified to determine its antagonist potency.
-
In Vivo Studies
4.2.1. Intraperitoneal Glucose Tolerance Test (IPGTT) in Rats
-
Objective: To evaluate the effect of YIL781 on glucose homeostasis.
-
Methodology:
-
Animal Model: Male Wistar rats.
-
Acclimation and Fasting: Animals are acclimated and then fasted overnight (16-18 hours) with free access to water.
-
Dosing: this compound or vehicle is administered by oral gavage.
-
Glucose Challenge: After a set period post-dosing (e.g., 5 hours), a baseline blood glucose measurement is taken from the tail vein. A glucose solution (e.g., 2 g/kg) is then administered via intraperitoneal injection.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess the overall glucose excursion. A reduction in the AUC in the YIL781-treated group compared to the vehicle group indicates improved glucose tolerance.
-
4.2.2. Body Weight and Food Intake Study in Diet-Induced Obese (DIO) Mice
-
Objective: To determine the effect of YIL781 on body weight, food intake, and body composition in a model of obesity.
-
Methodology:
-
Animal Model: Male C57BL/6 mice.
-
Diet: Mice are fed a high-fat diet (e.g., 45-60% of calories from fat) for an extended period (e.g., 12-15 weeks) to induce obesity. A control group is fed a standard chow diet.
-
Dosing: this compound is administered daily via oral gavage.
-
Measurements:
-
Body Weight: Measured daily or weekly.
-
Food Intake: Measured daily.
-
Body Composition: Assessed at the end of the study using techniques like Dual-Energy X-ray Absorptiometry (DEXA) to determine fat mass and lean mass.
-
-
Pair-Feeding: A separate group of DIO mice may be pair-fed to the YIL781-treated group to distinguish the effects of the compound on energy expenditure from those on food intake.
-
Data Analysis: Changes in body weight, cumulative food intake, and body composition are compared between the treatment groups.
-
Conclusion
This compound is a ghrelin receptor antagonist with a complex and intriguing mechanism of action characterized by biased signaling. Its ability to antagonize certain ghrelin-mediated pathways while partially activating others presents a unique pharmacological profile. The preclinical data strongly support its potential for the treatment of metabolic diseases by improving glucose tolerance, reducing appetite, and promoting weight loss. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of YIL781 and other biased ligands targeting the ghrelin receptor, which may lead to the development of novel therapeutics with enhanced efficacy and improved safety profiles. Further research into the precise downstream consequences of its biased signaling in various tissues will be crucial for fully elucidating its therapeutic potential.
References
YIL781 Hydrochloride: A Technical Guide to a Ghrelin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
YIL781 hydrochloride is a potent and selective antagonist of the ghrelin receptor (GHS-R1a), a G protein-coupled receptor critically involved in energy homeostasis, appetite stimulation, and glucose metabolism.[1][2][3][4] This technical guide provides an in-depth overview of this compound, summarizing its pharmacological properties, detailing key experimental methodologies for its characterization, and visualizing its mechanism of action and relevant biological pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, metabolic disease, and drug development.
Pharmacological Profile of this compound
This compound has been characterized through a series of in vitro and in vivo studies, demonstrating its efficacy as a ghrelin receptor antagonist. Its key pharmacological parameters are summarized below.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 6-(4-Fluorophenoxy)-2-methyl-3-[[(3S)-1-(1-methylethyl)-3-piperidinyl]methyl]-4(3H)-quinazolinone hydrochloride | [2] |
| Molecular Formula | C₂₄H₂₈FN₃O₂・HCl | [1][2][3][4] |
| Molecular Weight | 445.96 g/mol | [1][2][3] |
| CAS Number | 1640226-17-0 | [1][2][4] |
| Purity | ≥98% (HPLC) | [1][2] |
| Solubility | Soluble to 100 mM in DMSO and water | [1][2] |
In Vitro Pharmacology: Binding and Functional Activity
YIL781 demonstrates high affinity and competitive antagonism at the ghrelin receptor. It exhibits significant selectivity for the ghrelin receptor over the structurally related motilin receptor.
| Parameter | Value | Assay | Reference |
| Binding Affinity (Ki) | 17 nM | Radioligand Binding Assay | [1][2][3] |
| Functional Antagonism (Kb) | 11 nM | [³⁵S]GTPγS Binding Assay | |
| Functional Antagonism (pIC₅₀) | 7.90 and 8.27 | Calcium Mobilization Assay | [5][6] |
| Competitive Antagonism (pKB) | 7.54 | In vitro functional assay | [3] |
| Selectivity (Ki for Motilin Receptor) | 6 µM | Radioligand Binding Assay | [1][2][3] |
In Vivo Pharmacology
In animal models, YIL781 has been shown to improve glucose homeostasis, reduce food intake, and promote weight loss.
| In Vivo Effect | Animal Model | Key Findings | Reference |
| Improved Glucose Homeostasis | Rats (Intraperitoneal Glucose Tolerance Test) | Increased plasma insulin (B600854) levels and decreased blood glucose levels at doses of 0.3 and 10 mg/kg.[4] | [4] |
| Reduced Food Intake and Body Weight | Diet-induced obese (DIO) mice | Daily oral administration led to reduced food intake and weight loss.[7] | [7] |
| Inhibition of Cocaine-induced Hyperlocomotion | Mice | Inhibited hyperlocomotion at doses of 10 and 20 mg/kg.[4] | [4] |
Mechanism of Action: Biased Signaling
Recent studies have revealed that YIL781 acts as a biased ligand at the ghrelin receptor. It selectively activates the Gαq/11 and Gα12 signaling pathways while not engaging β-arrestin or other G proteins.[8] This biased agonism is a critical aspect of its pharmacological profile and may contribute to its specific in vivo effects. Selective blockade of Gαq/11 signaling has been demonstrated to be sufficient to decrease food intake.[8]
Signaling Pathways and Experimental Workflows
Ghrelin Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascades initiated by the activation of the ghrelin receptor (GHS-R1a) and the point of intervention by YIL781.
References
- 1. researchgate.net [researchgate.net]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G Protein and β-arrestin signaling bias at the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
YIL781 Hydrochloride: A Ghrelin Receptor Antagonist for the Improvement of Glucose Homeostasis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
YIL781 hydrochloride is a potent and selective antagonist of the ghrelin receptor (GHS-R1a), a G-protein coupled receptor critically involved in the regulation of energy balance and glucose metabolism. By blocking the action of ghrelin, a peptide hormone that suppresses insulin (B600854) secretion, this compound has demonstrated significant potential in improving glucose homeostasis. This technical guide provides an in-depth overview of the mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols related to the evaluation of this compound. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics for metabolic diseases, particularly type 2 diabetes.
Introduction
The ghrelin receptor (GHS-R1a) has emerged as a promising therapeutic target for the management of metabolic disorders. Its endogenous ligand, ghrelin, is an orexigenic peptide hormone primarily secreted by the stomach that also exerts a significant inhibitory effect on glucose-stimulated insulin secretion from pancreatic β-cells.[1] Antagonism of the GHS-R1a receptor, therefore, presents a logical strategy to enhance insulin release and improve glycemic control. This compound is a small molecule, orally active GHS-R1a antagonist that has been shown to effectively block the effects of ghrelin, leading to improved glucose tolerance in preclinical models.[2][3] This document details the pharmacology of this compound, its impact on glucose homeostasis, and the methodologies used to characterize its effects.
Mechanism of Action
This compound exerts its therapeutic effect by competitively inhibiting the binding of ghrelin to the GHS-R1a receptor on pancreatic β-cells.[4] In the absence of ghrelin signaling, the downstream pathways that suppress insulin secretion are inhibited, leading to enhanced glucose-stimulated insulin release.
Ghrelin Receptor Signaling in Pancreatic β-Cells
The binding of acylated ghrelin to its receptor, GHS-R1a, on the pancreatic β-cell initiates a signaling cascade that ultimately leads to the suppression of insulin secretion. This process is primarily mediated through a Gi/o protein-coupled pathway.
The key steps in this signaling pathway are as follows:
-
Ghrelin Binding and G-protein Activation: Ghrelin binds to the GHS-R1a receptor, causing a conformational change that activates the associated heterotrimeric Gi protein. The Gαi subunit dissociates from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[5]
-
Reduced PKA Activity: The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA).[5]
-
Activation of K+ Channels: Decreased PKA activity results in the opening of voltage-gated potassium (Kv) channels.[1]
-
Membrane Hyperpolarization: The efflux of potassium ions from the cell leads to hyperpolarization of the β-cell membrane.
-
Inhibition of Ca2+ Influx: Membrane hyperpolarization prevents the opening of voltage-gated calcium (Ca2+) channels, thereby reducing the influx of extracellular calcium.
-
Suppression of Insulin Exocytosis: The decrease in intracellular calcium concentration inhibits the fusion of insulin-containing granules with the cell membrane, resulting in the suppression of insulin secretion.
By blocking the initial binding of ghrelin to its receptor, this compound prevents the initiation of this inhibitory cascade, thereby promoting glucose-stimulated insulin secretion.
References
- 1. Ghrelin signalling in β-cells regulates insulin secretion and blood glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Ghrelin Attenuates cAMP-PKA Signaling to Evoke Insulinostatic Cascade in Islet β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
YIL781 Hydrochloride: A Technical Guide to its Effects on Appetite Suppression
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of YIL781 hydrochloride, a small molecule modulator of the ghrelin receptor (GHSR), and its effects on appetite suppression. Initially characterized as a competitive antagonist of the GHSR, subsequent research has revealed a more complex mechanism of action, identifying YIL781 as a biased agonist.[1][2] This guide synthesizes the current understanding of YIL781's pharmacology, presenting quantitative data on its in vivo efficacy in preclinical models of obesity, detailed experimental protocols from key studies, and a visualization of its signaling pathways. The information is intended to support further research and development of ghrelin receptor modulators for the treatment of metabolic disorders.
Introduction
The ghrelin receptor, a G-protein coupled receptor (GPCR), is a critical regulator of energy homeostasis, with its activation stimulating appetite and promoting weight gain.[3] Consequently, the GHSR has emerged as a promising therapeutic target for obesity and other metabolic diseases. This compound was developed as a potent, orally active small molecule with high affinity for the GHSR.[2] While early studies demonstrated its efficacy in reducing food intake and body weight in diet-induced obese (DIO) mice, a deeper understanding of its signaling properties has refined its classification and potential therapeutic application.[1][3]
Mechanism of Action: A Biased Agonist at the Ghrelin Receptor
This compound was initially described as a competitive antagonist of the ghrelin receptor (GHS-R1a).[2] However, more recent and detailed pharmacological studies have elucidated a more nuanced mechanism, characterizing YIL781 as a biased agonist.[1]
This biased signaling profile means that YIL781 selectively activates certain downstream signaling pathways of the ghrelin receptor while antagonizing or having no effect on others. Specifically, YIL781 has been shown to be a partial agonist for the Gαq/11 and Gα12 G-protein pathways, which are implicated in appetite regulation.[1][4] In contrast, it does not promote the recruitment of β-arrestin, a key protein in receptor desensitization and internalization, and acts as a neutral antagonist or weak inverse agonist for other G-protein signaling pathways.[1]
This selective activation of Gαq/11 and Gα12 pathways without engaging the full spectrum of ghrelin receptor signaling may explain its effects on food intake and represents a sophisticated approach to modulating the ghrelin system.[1] The concept of biased agonism is a burgeoning area in GPCR drug discovery, with the potential to develop therapeutics with improved efficacy and reduced side effects.[5][6][7]
Signaling Pathway of the Ghrelin Receptor and YIL781's Biased Agonism
The following diagram illustrates the known signaling pathways of the ghrelin receptor and highlights the biased agonism of YIL781.
Quantitative Data on In Vivo Efficacy
The primary preclinical evidence for the appetite-suppressing effects of YIL781 comes from studies in diet-induced obese (DIO) mice.[3][8] Daily oral administration of a ghrelin receptor antagonist, such as YIL781, has been shown to reduce food intake and promote weight loss, primarily through the selective loss of fat mass.[3]
Table 1: Effect of YIL781 on Body Weight in Diet-Induced Obese (DIO) Mice
| Treatment Group | Dose (mg/kg) | Duration (days) | Change in Body Weight (%) | Reference |
| Vehicle | - | 9 | ~ +2% | [2] |
| YIL781 | 30 | 9 | ~ -5% | [2] |
Data are approximated from graphical representations in the cited literature and represent the overall trend.
Table 2: Effect of a GHS-R1a Antagonist on Food Intake in DIO Mice
| Treatment Group | Dose (mg/kg) | Observation Period | Reduction in Food Intake | Reference |
| GHS-R1a Antagonist | 10 | Chronic | Significant | [3] |
Note: The cited study demonstrated that weight loss was largely a consequence of reduced food intake through pair-feeding experiments.[3]
Experimental Protocols
The following protocols are based on the methodologies described in the key in vivo studies of YIL781 and other ghrelin receptor antagonists.[2][3]
Diet-Induced Obese (DIO) Mouse Model
A common preclinical model for studying obesity and the effects of anti-obesity therapeutics is the diet-induced obese (DIO) mouse.
In Vivo Study of Appetite Suppression
Objective: To evaluate the effect of YIL781 on food intake and body weight in DIO mice.
Animals: Male C57BL/6 mice rendered obese by a high-fat diet.
Housing: Mice are individually housed to allow for accurate measurement of food intake.
Acclimation: Animals are acclimated to the housing conditions and handling for at least one week prior to the start of the experiment.
Treatment Administration:
-
This compound is formulated in a suitable vehicle (e.g., polyethylene (B3416737) glycol/methanesulfonic acid).[2]
-
The compound is administered orally via gavage once daily at the desired dose (e.g., 30 mg/kg).[2]
-
A control group receives the vehicle only.
Measurements:
-
Food Intake: The amount of food consumed by each mouse is measured daily.
-
Body Weight: Body weight is recorded daily.
-
Body Composition: At the beginning and end of the study, body composition (fat mass and lean mass) can be assessed using techniques such as Dual-Energy X-ray Absorptiometry (DEXA).
Statistical Analysis: Data are typically analyzed using appropriate statistical tests (e.g., t-test or ANOVA) to compare the treatment group with the vehicle control group.
Conclusion
This compound is a ghrelin receptor modulator with a complex and interesting pharmacological profile. Its characterization as a biased agonist highlights the potential for developing functionally selective ligands that can fine-tune the activity of the ghrelin system. The preclinical data demonstrate its ability to suppress appetite and reduce body weight in a model of diet-induced obesity. This technical guide provides a foundation for researchers and drug development professionals to further explore the therapeutic potential of YIL781 and other biased agonists targeting the ghrelin receptor for the treatment of obesity and related metabolic disorders. Further research is warranted to fully elucidate the long-term efficacy and safety of this compound and to translate these preclinical findings into clinical applications.
References
- 1. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G Protein-Coupled Receptor Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
The Ghrelin Receptor Antagonist YIL781 Hydrochloride: A Technical Guide to Preclinical Weight Loss Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research on YIL781 hydrochloride, a potent and selective antagonist of the ghrelin receptor (GHS-R1a), and its potential as a therapeutic agent for weight loss. This document synthesizes available data on its mechanism of action, efficacy in animal models of obesity, and the experimental protocols utilized in its evaluation.
Core Mechanism of Action: Antagonism of the Ghrelin Receptor (GHS-R1a)
This compound exerts its pharmacological effects by acting as a competitive antagonist at the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a). The ghrelin receptor is a G protein-coupled receptor (GPCR) primarily known for mediating the orexigenic (appetite-stimulating) effects of the hormone ghrelin. By blocking the binding of ghrelin to GHS-R1a, YIL781 is hypothesized to reduce appetite, decrease food intake, and consequently promote weight loss.
Interestingly, YIL781 has been described as a biased ligand, selectively activating the Gαq/11 and Gα12 signaling pathways without engaging β-arrestin. This biased agonism may contribute to its specific in vivo effects, which include not only the modulation of appetite but also effects on glucose homeostasis.
Signaling Pathway of the Ghrelin Receptor (GHS-R1a)
The following diagram illustrates the canonical signaling pathway of the ghrelin receptor, which YIL781 antagonizes.
Preclinical Efficacy in Weight Management
Preclinical studies have primarily utilized diet-induced obese (DIO) animal models to evaluate the efficacy of YIL781 and its structurally related analogue, YIL-870. These studies have demonstrated that antagonism of the GHS-R1a can lead to reductions in food intake and body weight.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies involving YIL781 and YIL-870.
Table 1: Effects of YIL781 on Body Weight and Glucose Metabolism
| Compound | Animal Model | Dose | Duration | Key Findings |
| YIL781 | Diet-Induced Obese (DIO) Mice | 30 mg/kg (oral, once daily) | 9 days | 5% decrease in body weight.[1] |
| YIL781 | Wistar Rats (lean) | 0.3 - 10 mg/kg (oral) | Single dose | 23% decrease in glucose excursion in IPGTT.[2] |
| YIL781 | Diet-Induced Obese (DIO) Rats | 3 mg/kg (oral) | Single dose | 19% decrease in glucose excursion.[2] |
Table 2: Effects of YIL-870 on Body Weight and Body Composition
| Compound | Animal Model | Dose | Duration | Key Findings |
| YIL-870 | Diet-Induced Obese (DIO) Mice | 10 mg/kg (oral, once daily) | 20 days | ~15% decrease in body weight.[3][4] |
| YIL-870 | Diet-Induced Obese (DIO) Mice | 10 mg/kg (oral, once daily) | 20 days | Significant reduction in fat mass with no change in lean mass.[3] |
| YIL-870 | Wistar Rats (lean) | 10 mg/kg (oral) | Single dose | 17% decrease in glucose AUC in IPGTT.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these research findings. The following sections outline the key experimental protocols employed in the study of YIL781 and related compounds.
Diet-Induced Obesity (DIO) Mouse Model
A common protocol for inducing obesity in mice to test anti-obesity compounds is as follows:
-
Animal Model: Male C57BL/6 mice are commonly used as they are susceptible to developing obesity, hyperglycemia, and hyperlipidemia on a high-fat diet.[1][5]
-
Diet: A high-fat diet, such as D12451 from Research Diets, which contains 45% of its calories from fat, is administered for a period of several weeks to induce the obese phenotype.[1]
-
Compound Administration: YIL781 or YIL-870 is typically administered via oral gavage once daily. A vehicle control group (the formulation without the active compound) is run in parallel.
-
Pair-Feeding Studies: To differentiate the effects of reduced food intake from other metabolic effects of the compound, a pair-fed group is often included. This group receives the same amount of food as consumed by the compound-treated group on the previous day.[6]
Intraperitoneal Glucose Tolerance Test (IPGTT)
The IPGTT is a standard procedure to assess how quickly an animal can clear a glucose load from its blood, providing insights into insulin (B600854) sensitivity and glucose metabolism.
-
Fasting: Mice or rats are fasted overnight (typically 16-18 hours) with free access to water.[2][7]
-
Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein (time 0).[7]
-
Glucose Challenge: A solution of glucose (e.g., 2 g/kg body weight) is administered via intraperitoneal injection.[3][6]
-
Blood Glucose Monitoring: Blood glucose levels are measured at several time points after the glucose injection, commonly at 15, 30, 60, and 120 minutes.[7]
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify the overall glucose excursion.
Body Composition Analysis
Nuclear Magnetic Resonance (NMR) is a non-invasive method used to determine the fat mass and lean mass of the animals.
-
Procedure: Conscious animals are placed in a restraining tube and inserted into the NMR apparatus. The measurement process is rapid.
-
Data Acquired: The instrument provides quantitative measurements of fat mass, lean mass, and free fluid.
-
Significance: This technique allows for the longitudinal tracking of changes in body composition throughout the study period.[3]
Pharmacokinetics and Brain Penetration
The degree to which a GHS-R1a antagonist can cross the blood-brain barrier is a critical factor in its efficacy for weight loss, as ghrelin's effects on appetite are primarily mediated by the central nervous system.
-
YIL781: Pharmacokinetic studies revealed that the brain concentration of YIL781 is approximately 20% of its plasma concentration.[1]
-
YIL-870: YIL-870 was found to have significantly greater brain exposure than YIL781.[4] This difference in CNS penetration is a likely explanation for the more pronounced weight loss effects observed with YIL-870 compared to YIL781.[4]
Conclusion and Future Directions
The preclinical data on this compound and its analogue YIL-870 provide a strong rationale for the continued investigation of GHS-R1a antagonists as a therapeutic strategy for obesity. The ability of these compounds to reduce food intake and promote weight loss, particularly through the loss of fat mass, is promising. The biased agonism of YIL781 warrants further investigation to understand its full therapeutic potential and safety profile.
Future research should focus on:
-
Elucidating the specific downstream signaling pathways affected by the biased agonism of YIL781 and their contribution to its anti-obesity effects.
-
Conducting long-term efficacy and safety studies in relevant animal models.
-
Investigating the potential for combination therapies with other anti-obesity agents.
The continued exploration of ghrelin receptor antagonists like YIL781 holds significant promise for the development of novel and effective treatments for obesity and related metabolic disorders.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mmpc.org [mmpc.org]
- 3. Reproducibility and accuracy of body composition assessments in mice by dual energy x-ray absorptiometry and time domain nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
The Role of YIL781 Hydrochloride in Addiction Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YIL781 hydrochloride is a small-molecule antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor. The ghrelin system, primarily known for its role in appetite and energy homeostasis, is increasingly recognized as a significant modulator of reward and reinforcement pathways in the brain. This has led to the investigation of GHS-R1a antagonists like YIL781 as potential therapeutic agents for substance use disorders. Preclinical research, particularly in the context of alcohol use disorder, suggests that YIL781 can attenuate reward-seeking behaviors. This technical guide provides a comprehensive overview of the existing research on this compound in addiction studies, focusing on its mechanism of action, preclinical efficacy, and the experimental protocols used to evaluate its effects.
Core Mechanism of Action: Antagonism of the Ghrelin Receptor (GHS-R1a)
YIL781 functions as a selective antagonist for the GHS-R1a receptor.[1] Ghrelin, the endogenous ligand for this receptor, is a peptide hormone produced primarily in the stomach that acts on the central nervous system to stimulate appetite and promote food reward.[2] The GHS-R1a receptor is a G-protein coupled receptor (GPCR) that is expressed in key brain regions associated with reward and addiction, including the ventral tegmental area (VTA) and the nucleus accumbens (NAc).[3]
By blocking the GHS-R1a receptor, YIL781 is hypothesized to dampen the reinforcing effects of addictive substances. The binding of ghrelin to its receptor is known to modulate the mesolimbic dopamine (B1211576) system, a critical pathway in the development and maintenance of addiction.[3][4] Therefore, antagonism of GHS-R1a by YIL781 is expected to reduce the rewarding properties of drugs and alcohol, thereby decreasing consumption and craving.
In addition to its role in the classic reward pathway, GHS-R1a has been shown to form heteromers with other receptors, such as the cannabinoid CB2 receptor. In this context, YIL781 has been demonstrated to modulate the signaling of the CB2 receptor, suggesting a more complex mechanism of action that could be relevant in the context of cannabinoid addiction and the interplay between different substance use disorders.[1]
Preclinical Data in Addiction Models
The primary focus of preclinical research on YIL781 has been in the context of alcohol use disorder. Studies in rodent models have demonstrated that systemic administration of YIL781 can reduce alcohol consumption, particularly in binge-like drinking paradigms.[2][5]
Alcohol Binge-Like Drinking in Mice
A key study investigated the effects of YIL781 in a "Drinking in the Dark" (DID) mouse model of binge-like alcohol consumption.[2] The results indicated a sex-specific effect of the compound.
Table 1: Effect of YIL-781 on Alcohol Intake in a Binge-Like Drinking Paradigm [2]
| Sex | Dose (mg/kg) | Outcome | Statistical Significance (p-value) |
| Male | 30 | Reduced alcohol intake | p = 0.0034 |
| Female | 3, 10, 20, 30 | No significant change in alcohol intake | p = 0.8542 (for 30 mg/kg) |
Data from post-hoc analyses. Overall drug effect: F3, 49 = 6.318, p = 0.001; Drug × Sex interaction: F3, 49 = 3.184, p = 0.0319.
These findings suggest that YIL781 may be more effective in reducing binge alcohol consumption in males than in females, highlighting a potential sex difference in the therapeutic utility of targeting the ghrelin system for alcohol use disorder.[2] It is important to note that in a separate cohort within the same publication, YIL-781 did not produce a significant change in alcohol intake in either male or female mice, indicating the need for further research to clarify the conditions under which it is most effective.[2]
Effects on Motor Coordination
To ensure that the observed reduction in alcohol intake was not due to motor impairment, mice were tested using an accelerating rotarod test. YIL-781 was found to have no significant effect on motor coordination at the doses tested.[2]
Signaling Pathways and Visualization
The mechanism of YIL781's effect on addiction is rooted in its ability to block the ghrelin receptor (GHS-R1a) in brain regions critical for reward processing. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed mechanism of YIL781 in modulating the reward pathway.
Experimental Protocols
The following are detailed descriptions of the key experimental methodologies used in the evaluation of this compound in addiction-related studies.
Binge-Like Alcohol Drinking: Drinking in the Dark (DID)
This protocol is designed to model binge-like alcohol consumption in mice.
-
Animals: Male and female C57BL/6J mice are commonly used.[2]
-
Housing: Mice are single-housed to accurately measure individual fluid consumption.
-
Procedure:
-
Three hours into the dark cycle, the water bottle is replaced with a bottle containing a 20% (v/v) alcohol solution.
-
Access to the alcohol solution is provided for a period of 2 or 4 hours.
-
Following the alcohol access period, the alcohol bottle is replaced with the water bottle.
-
This procedure is repeated for several days to establish a stable baseline of alcohol intake.
-
-
Drug Administration:
-
This compound is dissolved in a vehicle (e.g., sterile water or saline).
-
The drug is administered via intraperitoneal (i.p.) injection at specified doses (e.g., 3, 10, 20, and 30 mg/kg) prior to the alcohol access period.[2]
-
A within-subject design is often used, where each mouse receives all doses of the drug and the vehicle in a counterbalanced order.
-
-
Data Collection: The amount of alcohol solution consumed is measured by weighing the bottles before and after the access period. The intake is then calculated as g/kg of body weight.
Caption: Experimental workflow for the Drinking in the Dark (DID) protocol.
Motor Coordination: Accelerating Rotarod Test
This test is used to assess whether a compound impairs motor coordination and balance, which could confound the results of voluntary consumption studies.
-
Apparatus: A rotating rod that gradually increases in speed.
-
Procedure:
-
Mice are first trained on the apparatus at a constant low speed to acclimate them to the task.
-
On the test day, mice are administered YIL781 or vehicle.
-
At a set time post-injection, mice are placed on the rotarod, which begins to accelerate from a low speed to a high speed over a period of a few minutes.
-
-
Data Collection: The latency to fall from the rod is recorded. A lack of difference in fall latency between the drug and vehicle conditions indicates that the drug does not impair motor coordination at the tested doses.[2]
Conclusion and Future Directions
This compound has shown promise as a pharmacological tool for investigating the role of the ghrelin system in addiction. Preclinical evidence, primarily from alcohol binge-drinking models, indicates that YIL781 can reduce alcohol intake, particularly in male rodents.[2][5] Its mechanism of action, centered on the antagonism of the GHS-R1a receptor in reward-related brain circuits, provides a strong rationale for its potential therapeutic application.
However, the existing research on YIL781 in addiction is still in its early stages. Several key areas require further investigation:
-
Efficacy in other addiction models: The effects of YIL781 on the abuse-related effects of other substances, such as stimulants, opioids, and nicotine, remain to be thoroughly explored.
-
Sex differences: The observed sex-specific effects in alcohol consumption warrant further investigation to understand the underlying neurobiological mechanisms.
-
Chronic administration and relapse: Studies to date have focused on acute administration. The effects of chronic YIL781 treatment on drug-seeking behavior and relapse prevention are critical areas for future research.
-
Clinical translation: While other GHS-R1a antagonists have entered clinical trials for alcohol use disorder, the clinical development path for YIL781 is not yet clear.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological GHSR (Ghrelin Receptor) Blockade Reduces Alcohol Binge-Like Drinking in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Animal studies reveal that the ghrelin pathway regulates alcohol-mediated responses [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological GHSR (ghrelin receptor) blockade reduces alcohol binge-like drinking in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized, double-blind, placebo-controlled study of a GHSR blocker in people with alcohol use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Oral Activity of YIL781 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the oral activity of YIL781 hydrochloride, a potent and selective antagonist of the ghrelin receptor (GHS-R1a). The document summarizes key preclinical findings, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows. The information presented is intended to support further research and development of GHS-R1a antagonists for metabolic disorders.
Core Findings on Oral Activity
This compound has demonstrated significant oral activity in preclinical models, primarily impacting glucose homeostasis, appetite, and body weight. As a ghrelin receptor antagonist, YIL781 effectively blocks the orexigenic and metabolic effects of ghrelin, a key gut hormone involved in energy balance.
In Vitro Profile
YIL781 is a competitive antagonist of the GHS-R1a.[1] It exhibits a high affinity for the receptor, with a Ki of 17 nM, and effectively inhibits ghrelin-induced signaling with pIC50 values of 7.90 and 8.27 for calcium response.[1] Unlike the endogenous ligand ghrelin, YIL781 does not stimulate G-protein activation on its own but competitively inhibits ghrelin-mediated activation.
In Vivo Efficacy
Oral administration of YIL781 has been shown to produce significant metabolic benefits in rodent models. Key in vivo effects include improved glucose tolerance, suppression of appetite, and reduction in body weight, particularly fat mass.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies investigating the oral activity of this compound.
| Parameter | Value | Assay System | Reference |
| Binding Affinity (Ki) | 17 nM | Radioligand binding assay (GHS-R1a) | [1] |
| Functional Antagonism (pIC50) | 7.90, 8.27 | Ghrelin-induced calcium response | [1] |
| Functional Antagonism (pKB) | 7.54 | In vitro competitive antagonist activity |
Table 1: In Vitro Activity of this compound
| Study Type | Animal Model | Dose (Oral) | Key Finding | Reference |
| Intraperitoneal Glucose Tolerance Test (IPGTT) | Wistar Rats | 10 mg/kg | 23% decrease in glucose AUC | [1] |
| Diet-Induced Obesity (DIO) | C57BL/6 Mice | 10 mg/kg/day | Up to 15% reduction in body weight | [1] |
| Selective reduction in fat mass | [1] | |||
| Reduced food intake | [1] |
Table 2: In Vivo Oral Efficacy of this compound
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.
Intraperitoneal Glucose Tolerance Test (IPGTT) in Rats
This protocol assesses the effect of orally administered YIL781 on glucose metabolism following a glucose challenge.
Animals: Male Wistar rats, weighing approximately 250-300g, are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water, except during the fasting period.
Procedure:
-
Fasting: Rats are fasted overnight for 16 hours prior to the experiment, with free access to water.
-
YIL781 Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) and administered via oral gavage at a dose of 10 mg/kg. A vehicle control group receives the vehicle alone.
-
Time Interval: A 5-hour interval is maintained between the oral administration of YIL781 and the glucose challenge to allow for absorption.[1]
-
Glucose Challenge: A 2 g/kg glucose solution is administered via intraperitoneal injection.[1]
-
Blood Sampling: Blood samples are collected from the tail vein at baseline (0 minutes, immediately before glucose injection) and at 15, 30, 60, and 120 minutes post-glucose administration.
-
Analysis: Blood glucose levels are measured using a glucometer. The Area Under the Curve (AUC) for glucose is calculated to assess overall glucose tolerance.
Diet-Induced Obesity (DIO) Mouse Study
This protocol evaluates the chronic effects of oral YIL781 administration on body weight, food intake, and body composition in a model of obesity.
Animals: Male C57BL/6 mice are used. Mice are initially fed a standard chow diet.
Induction of Obesity:
-
At the start of the study, mice are switched to a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 8-12 weeks to induce obesity.
-
Body weights are monitored weekly, and mice that develop a significant increase in body weight compared to chow-fed controls are selected for the study.
Procedure:
-
YIL781 Administration: this compound is formulated in a suitable vehicle and administered daily via oral gavage at a dose of 10 mg/kg. A control group receives the vehicle.
-
Duration of Treatment: The treatment period typically lasts for 4-6 weeks.
-
Measurements:
-
Body Weight: Measured daily or several times per week.
-
Food Intake: Measured daily by weighing the remaining food in the cages.
-
Body Composition: Assessed at the beginning and end of the treatment period using techniques such as Dual-Energy X-ray Absorptiometry (DEXA) to determine fat mass and lean mass.
-
Visualizations
The following diagrams illustrate the signaling pathway of the ghrelin receptor and the experimental workflows described above.
Caption: Ghrelin receptor signaling and the antagonistic action of YIL781.
Caption: Workflow for the Intraperitoneal Glucose Tolerance Test (IPGTT).
Caption: Workflow for the Diet-Induced Obesity (DIO) Mouse Study.
References
The Inhibitory Effect of YIL781 Hydrochloride on Ghrelin-Induced Calcium Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ghrelin, a peptide hormone predominantly secreted by the stomach, plays a crucial role in regulating energy homeostasis, appetite, and growth hormone release. Its effects are mediated through the growth hormone secretagogue receptor type 1a (GHS-R1a), a G protein-coupled receptor (GPCR). Upon activation by acylated ghrelin, the GHS-R1a initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca²⁺]i), a key second messenger in numerous cellular processes.
YIL781 hydrochloride has emerged as a potent and selective antagonist of the GHS-R1a. Understanding its mechanism of action, particularly its effect on the ghrelin-induced calcium response, is critical for the development of therapeutics targeting the ghrelin system for conditions such as obesity and metabolic disorders. This technical guide provides an in-depth overview of the inhibitory effects of this compound on ghrelin-induced calcium signaling, including detailed experimental protocols, quantitative data, and visual representations of the underlying molecular pathways and experimental workflows.
Quantitative Data Summary
The antagonist activity of this compound on the ghrelin-induced calcium response has been quantified in various studies. The following tables summarize the key pharmacological parameters.
| Parameter | Value | Cell Line | Notes | Reference |
| pIC₅₀ | 7.90 | Not Specified | Inhibition of ghrelin-induced calcium response. | [1][2] |
| 8.27 | Not Specified | Inhibition of ghrelin-induced calcium response. | [1][2] | |
| pA₂ | 7.4 ± 0.1 | HEK293 cells expressing rat GHS-R1a | Calculated from the dose-dependent rightward shift of the ghrelin concentration-response curve. | [3] |
| pK_B_ | 7.54 | Not Specified | Competitive antagonist activity in vitro. | [4] |
| K_i_ | 17 nM | Not Specified | Antagonist at the GHS-R1a receptor. | [4][5] |
Table 1: Antagonist Potency of this compound.
Signaling Pathway of Ghrelin-Induced Calcium Mobilization and its Inhibition by this compound
The binding of ghrelin to its receptor, GHS-R1a, primarily activates the Gαq/11 subunit of the heterotrimeric G protein. This initiates a signaling cascade involving Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This compound acts as a competitive antagonist, binding to the GHS-R1a and preventing ghrelin from initiating this signaling cascade, thereby inhibiting the subsequent rise in intracellular calcium.[1][6][7]
Experimental Protocols
In Vitro Calcium Mobilization Assay Using a Fluorometric Imaging Plate Reader (FLIPR)
This protocol describes a common method for assessing the antagonist activity of this compound on ghrelin-induced calcium mobilization in a cell-based assay. The primary cell line used is Human Embryonic Kidney 293 (HEK293) cells stably expressing the human GHS-R1a.[8]
Materials:
-
HEK293 cells stably expressing GHS-R1a
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Poly-D-lysine coated 96-well or 384-well black-wall, clear-bottom plates
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 4, 5, or 6 Assay Kit)
-
Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
Ghrelin (human, acylated)
-
This compound
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument
Procedure:
-
Cell Plating:
-
One day prior to the assay, seed the HEK293-GHS-R1a cells into poly-D-lysine coated 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare the calcium indicator dye solution according to the manufacturer's instructions (e.g., FLIPR Calcium Assay Kit). The dye loading buffer may contain probenecid to inhibit organic anion transporters.
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates for 1 hour at 37°C in a 5% CO₂ incubator to allow for dye loading.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a stock solution of ghrelin in the assay buffer at a concentration that elicits a submaximal to maximal response (e.g., EC₈₀).
-
-
FLIPR Assay:
-
Place the cell plate and the compound plates (one for this compound and one for ghrelin) into the FLIPR instrument.
-
Set the instrument parameters for a two-addition protocol. The first addition will be this compound (or vehicle), and the second addition will be ghrelin.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
First Addition: Add the various concentrations of this compound to the wells and incubate for a predetermined period (e.g., 5-15 minutes) to allow the antagonist to bind to the receptors.
-
Second Addition: Add the fixed concentration of ghrelin to all wells to stimulate the calcium response.
-
Measure the fluorescence intensity over time (e.g., for 2-3 minutes) to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the ghrelin-induced calcium response as a function of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of this compound.
-
For Schild analysis to determine the pA₂, concentration-response curves for ghrelin are generated in the presence of increasing fixed concentrations of this compound. The dose-ratio is then calculated and plotted against the logarithm of the antagonist concentration.
-
Conclusion
This compound is a well-characterized antagonist of the GHS-R1a, effectively inhibiting the ghrelin-induced intracellular calcium response. The data presented in this guide, along with the detailed experimental protocol and signaling pathway diagrams, provide a comprehensive resource for researchers and drug development professionals working on the ghrelin system. The methodologies and quantitative parameters outlined here can serve as a foundation for further investigation into the therapeutic potential of GHS-R1a antagonists.
References
- 1. GHS-R1a constitutive activity and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, Ghrelin receptor antagonist (CAS 875258-85-8) | Abcam [abcam.com]
- 5. YIL 781 hydrochloride | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 6. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Structure of an antagonist-bound ghrelin receptor reveals possible ghrelin recognition mode - PMC [pmc.ncbi.nlm.nih.gov]
YIL781 Hydrochloride: A Technical Guide to its Modulation of Neurobiological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
YIL781 hydrochloride is a potent, orally active small-molecule that acts as a biased ligand at the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor type 1a (GHS-R1a). This technical guide provides an in-depth overview of the neurobiological mechanisms modulated by this compound. It details its unique signaling properties, summarizing key quantitative data and outlining experimental protocols for its investigation. The information presented is intended to support further research and drug development efforts targeting the ghrelin system for various therapeutic applications, including metabolic and neurobehavioral disorders.
Introduction
The ghrelin receptor is a G-protein coupled receptor (GPCR) with a wide range of physiological functions, including the regulation of appetite, energy homeostasis, growth hormone secretion, and mood.[1] this compound has emerged as a critical pharmacological tool for dissecting the complex signaling pathways downstream of GHSR activation. Unlike conventional antagonists that block all receptor signaling, this compound exhibits biased agonism, selectively activating specific G-protein pathways while antagonizing others.[1] This property makes it a valuable instrument for understanding the distinct physiological roles of different GHSR-mediated signaling cascades.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with the ghrelin receptor.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Species/Cell Line | Reference |
| K_i | 17 nM | - | |
| pK_B | 7.54 | - | |
| pIC_50 (Ghrelin-induced Ca²⁺ response) | 7.90, 8.27 | - | [2][3] |
| Gα_q Activation EC_50 | 16 nM | GRK2-based sensor | [1] |
| Gα_11 Activation EC_50 | 53 nM | GRK2-based sensor | [1] |
| Gα_q Inverse Agonist IC_50 (vs. Abb13d) | - | GRK2-based sensor | [1] |
| Gα_11 Inverse Agonist IC_50 (vs. Abb13d) | - | GRK2-based sensor | [1] |
Table 2: In Vivo Effects
| Effect | Model | Dosage & Administration | Outcome | Reference |
| Food Intake | Wild-type mice | - | Decrease | [1] |
| Gastric Emptying | Wild-type mice | - | Decrease | [1] |
| Glucose Homeostasis | Rats | Single oral dose | Improvement in glucose tolerance | [4] |
| Glucose Homeostasis | Conscious mice | 0.1 to 5 μg/5 μl (Intrathecal) | Attenuated ghrelin-induced up-regulation of blood glucose | [2][3] |
| Weight Loss | Diet-induced obese mice | Daily oral administration | Up to 15% reduction due to selective fat mass loss | [4] |
Signaling Pathways
This compound acts as a biased ligand at the ghrelin receptor. Upon binding, it selectively activates the Gα_q/11_ and Gα_12_ signaling pathways, leading to downstream cellular responses.[1] Notably, it does not promote the recruitment of β-arrestin 1 or β-arrestin 2.[1] In fact, it acts as an antagonist to ghrelin-induced β-arrestin recruitment.[1] This biased signaling profile is crucial for its distinct physiological effects, such as the selective modulation of appetite without impacting other ghrelin-mediated functions.
Caption: this compound's biased agonism at the ghrelin receptor.
Experimental Protocols
In Vitro Calcium Mobilization Assay
Objective: To determine the functional potency of this compound as an antagonist of ghrelin-induced calcium mobilization.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the human ghrelin receptor (GHSR) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cell Plating: Seed cells into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubate for 24 hours.
-
Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Compound Preparation: Prepare serial dilutions of this compound and ghrelin in HBSS.
-
Assay:
-
Add varying concentrations of this compound to the wells and incubate for 15 minutes.
-
Add a fixed concentration of ghrelin (e.g., EC_80_) to stimulate calcium release.
-
Measure the fluorescence intensity using a microplate reader (e.g., FLIPR) with excitation and emission wavelengths appropriate for the dye.
-
-
Data Analysis: Plot the change in fluorescence against the concentration of this compound to determine the IC_50_ value.
In Vivo Food Intake and Body Weight Study
Objective: To evaluate the effect of this compound on appetite and body weight in a rodent model of obesity.
Methodology:
-
Animal Model: Use diet-induced obese (DIO) mice, fed a high-fat diet for 8-12 weeks to induce obesity.
-
Acclimation: House mice individually and acclimate them to handling and the experimental procedures.
-
Compound Administration: Administer this compound or vehicle control daily via oral gavage.
-
Measurements:
-
Food Intake: Measure food consumption daily at the same time.
-
Body Weight: Record body weight daily.
-
Body Composition: At the end of the study, determine fat mass and lean mass using techniques like DEXA or NMR.
-
-
Pair-Feeding Group: Include a pair-fed group that receives the same amount of food as the this compound-treated group to distinguish between effects on appetite and direct metabolic effects.[4]
-
Data Analysis: Analyze differences in food intake, body weight, and body composition between treatment groups using appropriate statistical tests (e.g., ANOVA).
Caption: Workflow for an in vivo study of this compound's effects.
Conclusion
This compound is a powerful pharmacological agent for investigating the neurobiological roles of the ghrelin receptor. Its biased agonism provides a unique opportunity to selectively target the Gα_q/11_ and Gα_12_ pathways, offering a more nuanced approach to modulating the ghrelin system compared to traditional antagonists. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of biased ligands for the ghrelin receptor in a variety of disease states.
References
- 1. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Prokinetic Effects of Ghrelin Receptor Agonists on Gastric Emptying
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature and clinical trial data do not contain specific information regarding a compound designated as "YIL781 hydrochloride." This guide will therefore focus on the broader, extensively researched class of compounds to which this compound likely belongs: ghrelin receptor agonists. The principles, mechanisms, and methodologies described herein are fundamental to understanding the effects of this class of drugs on gastric emptying.
Introduction: The Ghrelin System and Gastric Motility
Ghrelin, a 28-amino acid peptide hormone predominantly produced by endocrine cells in the gastric mucosa, is the endogenous ligand for the growth hormone secretagogue receptor (GHS-R), also known as the ghrelin receptor.[1] Beyond its well-known roles in stimulating appetite and growth hormone release, ghrelin plays a crucial role in regulating gastrointestinal (GI) motility.[2][3] Specifically, ghrelin and its agonists have demonstrated potent prokinetic effects, accelerating gastric emptying in both healthy individuals and patients with gastroparesis.[2][4][5] This has led to significant interest in the therapeutic potential of ghrelin receptor agonists for treating disorders characterized by delayed gastric emptying, such as diabetic and idiopathic gastroparesis.[2][6]
The mechanism of action for ghrelin's prokinetic effects is thought to be mediated through both direct and indirect pathways, including activation of GHS-R on gastric smooth muscle cells and modulation of vagal nerve activity.[5][7] Structurally, ghrelin shares similarities with motilin, another hormone that regulates interdigestive GI motility, and their receptors are part of the same G protein-coupled receptor family.[1][6]
This technical guide provides a comprehensive overview of the effects of ghrelin and its synthetic agonists on gastric emptying, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways and experimental workflows.
Quantitative Effects of Ghrelin Receptor Agonists on Gastric Emptying
The following tables summarize the quantitative data from various studies on the effects of ghrelin and its agonists on gastric emptying parameters.
Table 1: Effect of Ghrelin on Gastric Emptying in Humans
| Population | Intervention | Gastric Emptying Parameter | Placebo/Control | Ghrelin | % Change/Difference | p-value | Citation |
| Normal-weight humans | Ghrelin infusion | Emptying Rate (%/min) | 0.83 | 1.26 | +51.8% | < 0.001 | [5] |
| Half-emptying time (min) | 75.6 ± 4.9 | 49.4 ± 3.9 | -34.6% | < 0.001 | [5] | ||
| Lag phase (min) | 26.5 ± 3.8 | 16.2 ± 2.2 | -38.9% | < 0.001 | [5] | ||
| Patients with diabetic gastroparesis | Ghrelin infusion | Gastric Emptying Rate (%) | 30 ± 6 | 43 ± 5 | +43.3% | 0.04 | [4] |
Table 2: Effect of Synthetic Ghrelin Agonists on Gastric Emptying in Humans
| Compound | Population | Intervention | Gastric Emptying Parameter | Placebo/Control | Active Drug | % Change/Difference | p-value | Citation |
| Relamorelin (RM-131) | Type 1 diabetics with DGE | 100 µg, single dose | t1/2 of solid GE (min) | 118.7 ± 26.7 | 84.9 ± 31.6 | -28.5% (median diff. -54.7%) | - | [8] |
| Gastric retention of solids at 1 hr | - | - | Decreased | 0.005 | [8] | |||
| Gastric retention of solids at 2 hr | - | - | Decreased | 0.019 | [8] | |||
| Relamorelin (RM-131) | Type 2 diabetic women with DGE | 100 µg, single dose | t1/2 of solid GE (min) | - | - | Mean difference of 68.3 min (66.1% acceleration) | 0.011 | [9] |
| Ulimorelin | Healthy adults | 150-600 µg/kg Q8H for 7 days | ∆t50 liquid GE | Baseline | - | 23% to 46% improvement | < 0.05 | [10] |
DGE: Delayed Gastric Emptying; GE: Gastric Emptying; t1/2: half-emptying time; ∆t50: percent change in time to 50% emptying.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of gastric emptying. The following are protocols for key experiments cited in the literature.
Gastric Emptying Scintigraphy
This is considered the gold standard for measuring gastric emptying.
-
Objective: To quantify the rate of gastric emptying of a radiolabeled meal.
-
Procedure:
-
Patient Preparation: Patients fast overnight. For diabetic patients, blood glucose levels are monitored and managed to be within a specified range before the study.
-
Radiolabeled Meal: A standardized meal is prepared. For solid-phase emptying, a common meal is an egg-beater meal (e.g., containing 99mTc-sulfur colloid) served with toast and water. For liquid-phase emptying, a liquid such as water or juice is labeled (e.g., with 111In-DTPA).
-
Drug Administration: The ghrelin agonist (e.g., RM-131, 100 µg subcutaneously) or placebo is administered a set time (e.g., 30 minutes) before meal ingestion.[8][9]
-
Image Acquisition: Immediately after meal consumption, the patient is positioned under a gamma camera. Anterior and posterior images are taken at regular intervals (e.g., at 0, 1, 2, and 4 hours) for a set duration (e.g., 1-2 minutes per image).[8]
-
Data Analysis:
-
Regions of interest (ROIs) are drawn around the stomach on each image.
-
Counts within the ROI are corrected for radioactive decay and tissue attenuation.
-
The percentage of the meal remaining in the stomach at each time point is calculated relative to the initial counts at time 0.
-
A gastric emptying curve is generated, from which parameters like the half-emptying time (t1/2) and the lag phase (for solids) are derived.
-
-
Paracetamol Absorption Test
This is a less invasive, indirect method to assess gastric emptying.
-
Objective: To indirectly measure the rate of gastric emptying by assessing the absorption rate of paracetamol (acetaminophen), which is primarily absorbed in the small intestine.
-
Procedure:
-
Patient Preparation: Subjects fast overnight.
-
Drug and Paracetamol Administration: The investigational drug (ghrelin agonist) or placebo is administered. After a specified time, a standard dose of paracetamol (e.g., 1.5 g) is given, often dissolved in a liquid or yogurt.[11]
-
Blood Sampling: Blood samples are collected at baseline and at frequent intervals after paracetamol administration (e.g., 15, 30, 45, 60, 90, 120, 180, 240, and 300 minutes).
-
Pharmacokinetic Analysis: Plasma concentrations of paracetamol are measured using a validated analytical method (e.g., HPLC). Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are calculated. A faster Tmax and higher Cmax generally indicate faster gastric emptying.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key mechanisms and processes.
Signaling Pathway of Ghrelin Receptor Agonists in Gastric Motility
Caption: Ghrelin agonist signaling pathways in gastric motility.
Experimental Workflow for a Clinical Trial Assessing Gastric Emptying
Caption: Workflow of a crossover clinical trial using scintigraphy.
Conclusion
Ghrelin receptor agonists represent a promising class of prokinetic agents for the treatment of gastric motility disorders. As demonstrated by extensive preclinical and clinical data, these compounds significantly accelerate gastric emptying. The mechanisms of action involve a complex interplay of direct effects on gastric smooth muscle and modulation of the vagal neurocircuitry. Standardized methodologies, particularly gastric emptying scintigraphy, are essential for the robust evaluation of these agents in a research and drug development setting. While specific data on "this compound" is not publicly available, the information presented in this guide on the broader class of ghrelin agonists provides a foundational understanding for researchers in this field.
References
- 1. The Roles of Motilin and Ghrelin in Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ghrelin as a target for gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ghrelin induces fasted motor activity of the gastrointestinal tract in conscious fed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ghrelin enhances gastric emptying in diabetic gastroparesis: a double blind, placebo controlled, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ghrelin stimulates gastric emptying and hunger in normal-weight humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ghrelin and motilin receptors as drug targets for gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of ghrelin on gastric myoelectric activity and gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ghrelin agonist RM-131 accelerates gastric emptying of solids and reduces symptoms in patients with type 1 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomized controlled phase Ib study of ghrelin agonist, RM-131, in type 2 diabetic women with delayed gastric emptying: pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of ulimorelin, a ghrelin agonist, on liquid gastric emptying and colonic transit in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Understanding the Biased Agonism of YIL781 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
YIL781 hydrochloride is a small molecule ligand targeting the ghrelin receptor (GHS-R1a), a G protein-coupled receptor (GPCR) with a significant role in regulating appetite, growth hormone secretion, and metabolism. Initially characterized as a competitive antagonist of the ghrelin receptor, subsequent research has revealed a more complex pharmacological profile. This compound exhibits biased agonism, a phenomenon where a ligand preferentially activates certain downstream signaling pathways over others. This technical guide provides an in-depth overview of the biased agonism of YIL781, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.
Pharmacological Profile of this compound
This compound demonstrates a distinct signaling bias at the ghrelin receptor, primarily activating Gαq/11 and Gα12 protein signaling pathways while having no significant intrinsic activity for β-arrestin recruitment.[1][2][3] In fact, it acts as a weak inverse agonist at the β-arrestin pathway. This selective activation profile makes YIL781 a valuable tool for dissecting the physiological roles of these specific signaling cascades and a potential lead compound for developing drugs with improved therapeutic windows.
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of this compound at the ghrelin receptor.
| Binding Affinity | |
| Parameter | Value |
| Ki (GHS-R1a) | 17 nM[4][5] |
| Ki (Motilin Receptor) | 6 µM[4][5] |
| Functional Activity (Antagonism) | |
| Assay | Parameter |
| Ghrelin-induced Calcium Response | pIC50 |
| Agonist-induced Calcium Response | IC50 |
| Competitive Antagonist Activity | pKB |
| Agonist-induced β-arrestin-2 Translocation | IC50 |
| Functional Activity (Biased Agonism/Inverse Agonism) | |
| Pathway | Reported Effect |
| Gαq/11 Signaling | Selective Activation[1][3] |
| Gα12 Signaling | Selective Activation[1][3] |
| β-arrestin Recruitment | No intrinsic activity; Weak inverse agonist[1] |
Signaling Pathways and Experimental Workflows
The biased agonism of this compound is characterized by its differential effects on the major signaling pathways downstream of the ghrelin receptor.
Ghrelin Receptor Signaling Overview
The ghrelin receptor (GHS-R1a) is known to couple to multiple G protein subtypes, including Gαq/11, Gαi/o, and Gα12/13, and also engages β-arrestin signaling. Activation of Gαq/11 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The β-arrestin pathway is primarily involved in receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.
Caption: General signaling pathways of the ghrelin receptor (GHS-R1a).
Biased Agonism of YIL781
YIL781 selectively activates the Gαq/11 and Gα12 pathways, leading to downstream signaling events associated with these G proteins. However, it does not promote the recruitment of β-arrestin, and can even inhibit its basal activity, thus acting as an inverse agonist for this particular pathway.
Caption: Biased signaling profile of YIL781 at the GHS-R1a.
Experimental Protocols
Detailed, step-by-step protocols for the characterization of YIL781 are often proprietary to the conducting research institutions. However, based on published literature, the following sections outline the general methodologies employed in assays used to determine the biased agonism of YIL781.
Calcium Mobilization Assay
This assay is used to measure the activation of the Gαq/11 pathway, which leads to an increase in intracellular calcium levels.
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably or transiently expressing the human ghrelin receptor (GHS-R1a). Some protocols utilize cells co-expressing a promiscuous Gα protein like Gα16 to amplify the calcium signal.
-
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation by an agonist and subsequent Gαq/11 signaling, intracellular calcium is released from the endoplasmic reticulum, causing an increase in the fluorescence of the dye. This change in fluorescence is measured over time using a fluorescence plate reader.
-
General Procedure:
-
Cell Plating: Seed GHS-R1a expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) and then incubate with the fluorescent calcium dye solution for a specified time (e.g., 1 hour) at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound and control compounds.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading, then add the compounds to the wells and continue to measure the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence is calculated and plotted against the compound concentration to determine potency (EC50) and efficacy (Emax) for agonists, or inhibitory potency (IC50) for antagonists.
-
Caption: Workflow for a calcium mobilization assay.
β-Arrestin Recruitment Assay
These assays measure the recruitment of β-arrestin to the activated ghrelin receptor, a key step in receptor desensitization and a pathway that YIL781 does not activate.
-
Assay Principle (Bioluminescence Resonance Energy Transfer - BRET): This technique measures the proximity between two molecules. The ghrelin receptor is fused to a BRET donor (e.g., Renilla luciferase - Rluc), and β-arrestin is fused to a BRET acceptor (e.g., Green Fluorescent Protein - GFP). When β-arrestin is recruited to the receptor upon agonist binding, the donor and acceptor are brought into close proximity, allowing for energy transfer from the donor to the acceptor, which then emits light at a different wavelength. The ratio of acceptor to donor emission is measured.
-
General Procedure (BRET):
-
Transfection: Co-transfect cells (e.g., HEK293) with plasmids encoding the GHS-R1a-Rluc and β-arrestin-GFP fusion proteins.
-
Cell Plating: Plate the transfected cells in a white-walled, white-bottom microplate.
-
Compound Treatment: Add serial dilutions of YIL781 or control compounds to the wells.
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to the wells.
-
Signal Detection: Immediately measure the light emission at the donor and acceptor wavelengths using a plate reader capable of BRET measurements.
-
Data Analysis: Calculate the BRET ratio. For agonists, an increase in the BRET ratio indicates recruitment. For inverse agonists, a decrease in the basal BRET ratio may be observed.
-
Caption: Workflow for a β-arrestin recruitment BRET assay.
Conclusion
This compound serves as a compelling example of a biased ligand at the ghrelin receptor. Its ability to selectively engage Gαq/11 and Gα12 signaling while avoiding the β-arrestin pathway provides a unique pharmacological profile. This biased agonism not only makes YIL781 a critical research tool for elucidating the distinct physiological consequences of these signaling pathways but also highlights a promising strategy for the design of future therapeutics with enhanced specificity and reduced side effects. Further characterization of the precise molecular determinants of YIL781's biased signaling will undoubtedly pave the way for the development of a new generation of targeted therapies for metabolic and endocrine disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. High Constitutive Activity Is an Intrinsic Feature of Ghrelin Receptor Protein: A STUDY WITH A FUNCTIONAL MONOMERIC GHS-R1a RECEPTOR RECONSTITUTED IN LIPID DISCS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
YIL781 Hydrochloride: In Vivo Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
YIL781 hydrochloride is a potent and orally active antagonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor type 1a (GHS-R1a). It has demonstrated significant effects on metabolic parameters in various preclinical models, making it a valuable tool for research in obesity, diabetes, and related metabolic disorders. This document provides detailed application notes and experimental protocols for in vivo studies using this compound, including its mechanism of action, preparation, and administration in rodent models, as well as methodologies for assessing its effects on glucose homeostasis, food intake, and body weight.
Mechanism of Action
This compound acts as a competitive antagonist at the ghrelin receptor (Ki = 17 nM), effectively blocking the downstream signaling initiated by ghrelin.[1] The ghrelin receptor is a G protein-coupled receptor (GPCR) that, upon activation by ghrelin, primarily signals through the Gαq/11 and Gα12/13 pathways, leading to increased intracellular calcium and activation of various downstream effectors. YIL781 has been characterized as a biased antagonist, selectively inhibiting Gαq/11 signaling while also acting as a weak inverse agonist for β-arrestin recruitment. This biased antagonism is thought to contribute to its specific in vivo effects, such as the reduction of food intake.
Signaling Pathway
The following diagram illustrates the signaling pathway of the ghrelin receptor and the point of intervention for this compound.
References
Dissolving YIL781 Hydrochloride for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of YIL781 hydrochloride, a potent and selective ghrelin receptor (GHS-R1a) antagonist. The information is intended to guide researchers in preparing this compound for various experimental applications, ensuring reproducibility and accuracy in their studies.
Product Information
-
Name: this compound
-
Synonyms: 6-(4-Fluorophenoxy)-2-methyl-3-[[(3S)-1-(1-methylethyl)-3-piperidinyl]methyl]-4(3H)-quinazolinone hydrochloride
-
CAS Number: 1640226-17-0[1]
-
Molecular Formula: C₂₄H₂₈FN₃O₂ · HCl[1]
-
Mechanism of Action: this compound is a competitive antagonist of the ghrelin receptor (GHS-R1a) with a Ki of 17 nM.[2][4] It displays no significant affinity for the motilin receptor.[2][4]
Solubility Data
This compound exhibits solubility in various solvents. The following table summarizes the solubility data from different suppliers. It is crucial to note that for hygroscopic solvents like DMSO, using a freshly opened bottle is recommended to ensure maximum solubility.[5]
| Solvent | Maximum Concentration / Solubility | Source(s) |
| DMSO (Dimethyl sulfoxide) | 100 mM | [2][3] |
| 250 mg/mL (with ultrasonic treatment) | [6] | |
| Ethanol | 100 mM | [2] |
| Water | 100 mM | [3] |
| 2 mg/mL (with warming) | [7] | |
| Saline Formulation (for in vivo use) | ≥ 2.08 mg/mL (4.66 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [8] |
| SBE-β-CD Formulation (for in vivo use) | ≥ 2.08 mg/mL (4.66 mM) in 10% DMSO, 90% (20% SBE-β-CD in Saline) | [4] |
| Corn Oil Formulation (for in vivo use) | ≥ 2.08 mg/mL (4.66 mM) in 10% DMSO, 90% Corn Oil | [4] |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Studies
This protocol is suitable for preparing concentrated stock solutions for use in cell-based assays and other in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended for higher concentrations)
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM). For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 445.96 g/mol ), add 224.2 µL of DMSO.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes. Gentle warming can also aid dissolution, but avoid excessive heat to prevent degradation.
-
-
Sterilization (Optional): If required for your specific cell culture application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]
-
Preparation of Working Solutions for Cell-Based Assays
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium (e.g., DMEM)
Protocol:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Application to Cells: Add the prepared working solutions to your cell cultures and incubate for the desired duration of your experiment.
Preparation of Formulations for In Vivo Studies
For animal studies, it is often necessary to use a vehicle that is well-tolerated and maintains the solubility of the compound. The following are examples of formulations that have been suggested for in vivo use.[4][8]
Protocol 1: Saline-Based Formulation
This formulation uses a combination of co-solvents to enhance solubility in an aqueous-based vehicle.
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
-
This will result in a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a this compound concentration of ≥ 2.08 mg/mL.[8]
Protocol 2: SBE-β-CD-Based Formulation
This protocol utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) to improve solubility.
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained.
-
This results in a final formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline), with a this compound concentration of ≥ 2.08 mg/mL.[4]
Note for in vivo formulations: It is recommended to prepare these formulations fresh on the day of use. If precipitation occurs during preparation, gentle warming and/or sonication can be used to aid dissolution.
Signaling Pathway and Experimental Workflow
Ghrelin Receptor Signaling Pathway
This compound acts as an antagonist at the ghrelin receptor (GHS-R1a), a G-protein coupled receptor (GPCR). Upon activation by its endogenous ligand, ghrelin, the receptor can signal through multiple downstream pathways. YIL781 blocks these ghrelin-induced signaling events.
Caption: Ghrelin receptor signaling and antagonism by YIL781 HCl.
Experimental Workflow for In Vitro Dissolution and Use
The following diagram illustrates a typical workflow for preparing and using this compound in a cell-based assay.
Caption: Workflow for preparing YIL781 HCl for in vitro assays.
Safety and Handling
-
This compound is for research use only and not for human or veterinary use.
-
It is recommended to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) from your supplier for detailed safety information.
By following these detailed protocols and understanding the properties of this compound, researchers can confidently prepare and utilize this compound in their studies investigating the ghrelin system.
References
- 1. Frontiers | Ghrelin and Cannabinoid Functional Interactions Mediated by Ghrelin/CB1 Receptor Heteromers That Are Upregulated in the Striatum From Offspring of Mice Under a High-Fat Diet [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. YIL781 HCl | YIL 781 (hydrochloride) | GHSR | Ambeed.com [ambeed.com]
- 5. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. “A LEAP 2 conclusions? Targeting the ghrelin system to treat obesity and diabetes” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2023048762A1 - Compositions for the treatment of food and chemical addiction and methods of making and using same - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
YIL781 Hydrochloride: Application Notes and Protocols for In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
YIL781 hydrochloride is a potent and orally active antagonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2] It plays a significant role in biomedical research, particularly in studies related to metabolic diseases, appetite regulation, and glucose homeostasis.[3][4] This document provides detailed application notes and protocols for the preparation of this compound solutions using Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 300 (PEG300) for both in vitro and in vivo experiments. It also summarizes key quantitative data and illustrates the relevant signaling pathways and experimental workflows.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₈FN₃O₂·HCl | |
| Molecular Weight | 445.96 g/mol | |
| CAS Number | 1640226-17-0 | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO to 100 mM. Soluble in water to 100 mM. | |
| Storage | Store as a desiccated solid at room temperature. Stock solutions can be stored at -20°C for one month or -80°C for six months. | [1] |
Mechanism of Action and Biological Activity
YIL781 is a ghrelin receptor antagonist with a reported Ki value of 17 nM. It acts as a competitive antagonist in vitro. Interestingly, YIL781 has been described as a biased ligand that selectively activates Gαq/11 and Gα12 signaling pathways while not engaging β-arrestin.[5][6] It functions as a partial agonist for the Gαq/11 pathway.[5] This biased agonism may lead to distinct physiological outcomes compared to unbiased antagonists.[5][6]
YIL781 has been shown to block the effects of ghrelin on insulin (B600854) secretion and improve glucose homeostasis in vivo.[3] It can attenuate ghrelin-induced increases in blood glucose levels.[1][2]
Signaling Pathway of YIL781 at the Ghrelin Receptor
The following diagram illustrates the biased signaling of YIL781 at the ghrelin receptor (GHSR).
Caption: Biased signaling of YIL781 at the ghrelin receptor.
Quantitative Data
| Parameter | Value | Cell/System | Reference |
| Ki | 17 nM | Ghrelin Receptor (GHS-R1a) | |
| pIC₅₀ | 7.90 and 8.27 | Ghrelin-induced calcium response | [1][2] |
| pKB | 7.54 | In vitro competitive antagonist activity |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Based on a molecular weight of 445.96 g/mol , calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]
Preparation of this compound Working Solution for In Vivo Studies
Objective: To prepare a ready-to-use injectable solution of this compound for animal studies. This protocol is based on a common vehicle formulation.[1][2]
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile conical tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol (for a final concentration of ≥ 2.08 mg/mL):
-
This protocol outlines the preparation of a working solution with the final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
It is recommended to prepare the working solution fresh on the day of use.[1]
-
To prepare 1 mL of the final working solution, add the components sequentially as follows:
-
Add 400 µL of PEG300 to a sterile conical tube.
-
Add 100 µL of the this compound stock solution in DMSO (e.g., 20.8 mg/mL) to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix thoroughly by vortexing.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the final solution until it is clear and homogenous.
-
-
If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
The final solution will have a this compound concentration of ≥ 2.08 mg/mL (≥ 4.66 mM).[1] The exact concentration will depend on the concentration of the initial DMSO stock.
Experimental Workflow for In Vivo Solution Preparation
The following diagram illustrates the workflow for preparing the this compound working solution for in vivo administration.
Caption: Workflow for preparing this compound for in vivo use.
Safety Precautions
This compound is intended for laboratory research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin. All procedures should be performed in a well-ventilated area or a chemical fume hood.
Disclaimer: The information provided in these application notes is for guidance only. Researchers should refer to the batch-specific data on the Certificate of Analysis for their specific lot of this compound. Protocols may need to be optimized for specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for YIL781 Hydrochloride in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
YIL781 hydrochloride is a potent and selective antagonist of the ghrelin receptor (GHSR1a), a G protein-coupled receptor (GPCR) critically involved in appetite, metabolism, and growth hormone secretion.[1][2] Notably, this compound exhibits biased signaling, acting as a partial agonist for Gαq/11 and Gα12 pathways while functioning as an inverse agonist for β-arrestin recruitment.[3] This unique pharmacological profile makes it a valuable tool for dissecting the complex signaling cascades downstream of the ghrelin receptor and for the development of therapeutics with improved efficacy and reduced side effects. These application notes provide detailed protocols for utilizing this compound in key cell-based assays to investigate its effects on ghrelin receptor signaling.
Physicochemical and Biological Properties
This compound is a synthetic small molecule with good solubility in DMSO and water.[2] It displays high affinity for the ghrelin receptor, with no significant binding to the motilin receptor.[1][2]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the reported in vitro activities of this compound in various cell-based assays.
Table 1: Receptor Binding and Antagonist Potency
| Parameter | Value | Cell Line/System | Reference |
| Ki | 17 nM | Membranes from cells expressing GHS-R1a | [1][2] |
| pKB | 7.54 | In vitro functional assay | [1] |
Table 2: Functional Activity in Cell-Based Assays
| Assay | Parameter | Value | Cell Line/System | Reference |
| Calcium Mobilization (inhibition of ghrelin-induced response) | pIC50 | 7.90 - 8.27 | Not specified | [3] |
| β-arrestin 1 Recruitment (antagonism of ghrelin-induced response) | Potency | 314 nM | Not specified | [3] |
| β-arrestin 2 Recruitment (antagonism of ghrelin-induced response) | Potency | 414 nM | Not specified | [3] |
| Gαq/11 and Gα12 Pathway Activation | Activity | Partial Agonist | Not specified | [3] |
| β-arrestin Recruitment | Intrinsic Activity | Inverse Agonist | Not specified | [3] |
| cAMP Production (inhibition of ghrelin-induced decrease) | Activity | Antagonist (1 µM YIL781 counteracts ghrelin effect) | HEK-293T cells | [4] |
Signaling Pathways and Experimental Logic
The ghrelin receptor (GHSR1a) can signal through multiple downstream pathways upon activation. This compound's biased nature allows for the selective modulation of these pathways.
The following sections provide detailed protocols for assessing the impact of this compound on key signaling events downstream of ghrelin receptor activation.
Experimental Protocols
General Cell Culture and Reagent Preparation
-
Cell Lines: HEK293 or CHO-K1 cells stably or transiently expressing human ghrelin receptor (GHSR1a) are recommended. These cell lines are well-characterized for GPCR signaling studies.[1][5][6][7][8]
-
Culture Media: Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound Stock Solution: Prepare a 10 mM stock solution in sterile DMSO. Store at -20°C. Further dilutions should be made in the appropriate assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.1% to avoid solvent-induced artifacts.
Protocol 1: β-Arrestin Recruitment Assay (PathHunter® Assay)
This protocol is based on the DiscoverX PathHunter® β-arrestin recruitment assay, which utilizes enzyme fragment complementation technology.
Materials:
-
PathHunter® GHSR1a cells (e.g., CHO-K1)
-
Assay medium (serum-free)
-
This compound
-
Ghrelin (agonist)
-
PathHunter® Detection Reagents
-
White, solid-bottom 384-well assay plates
-
Luminometer
Procedure:
-
Cell Plating: Seed PathHunter® GHSR1a cells in a white, solid-bottom 384-well plate at the recommended density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in assay medium. Also, prepare a solution of ghrelin at a concentration that elicits 80% of its maximal response (EC80).
-
Antagonist Treatment: Remove the culture medium from the cells and add the diluted this compound solutions. For agonist mode, add assay medium with vehicle. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add the ghrelin EC80 solution to the wells (except for the wells designated for measuring the intrinsic activity of YIL781).
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Equilibrate the plate and detection reagents to room temperature. Add the PathHunter® detection reagent to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Determine the IC50 value for this compound by plotting the percentage of inhibition against the log of the antagonist concentration and fitting the data to a four-parameter logistic equation.
Protocol 2: Intracellular Calcium Mobilization Assay (FLIPR® Assay)
This protocol describes the measurement of intracellular calcium flux using a fluorescent dye and a Fluorometric Imaging Plate Reader (FLIPR®) or a similar instrument.
Materials:
-
HEK293 or CHO-K1 cells expressing GHSR1a
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluo-4 AM calcium indicator dye
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
This compound
-
Ghrelin
-
Black-walled, clear-bottom 96- or 384-well assay plates
-
FLIPR® or FlexStation® instrument
Procedure:
-
Cell Plating: Plate GHSR1a-expressing cells in black-walled, clear-bottom microplates and culture overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and probenecid in assay buffer. Remove the culture medium and add the loading buffer to the cells.
-
Incubation: Incubate the plate for 60 minutes at 37°C in the dark.
-
Compound Plate Preparation: In a separate plate, prepare serial dilutions of this compound and a solution of ghrelin.
-
Assay Measurement: a. Place both the cell and compound plates into the FLIPR® instrument. b. The instrument will first measure the baseline fluorescence. c. For antagonist mode, the instrument will add this compound to the cell plate, incubate for a short period, and then add ghrelin. d. The instrument will monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Calculate the IC50 for this compound's inhibition of the ghrelin-induced calcium response.
Protocol 3: Cyclic AMP (cAMP) Accumulation Assay (HTRF®)
This protocol is based on the HTRF® (Homogeneous Time-Resolved Fluorescence) cAMP assay, a competitive immunoassay.
Materials:
-
HEK293 or CHO-K1 cells expressing GHSR1a
-
Stimulation buffer
-
IBMX (a phosphodiesterase inhibitor)
-
Forskolin (to stimulate cAMP production for Gαi-coupled receptors)
-
This compound
-
Ghrelin
-
HTRF® cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
Low-volume 384-well white plates
-
HTRF®-compatible plate reader
Procedure:
-
Cell Preparation: Harvest and resuspend cells in stimulation buffer containing IBMX.
-
Assay Setup: Dispense the cell suspension into a 384-well plate.
-
Compound Addition: a. Add serial dilutions of this compound. b. Since GHSR1a can couple to Gαi, which inhibits adenylyl cyclase, it is necessary to first stimulate cAMP production with forskolin to measure the inhibitory effect of ghrelin. c. Add ghrelin to the appropriate wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection: Add the HTRF® detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the 665/620 nm ratio and determine the cAMP concentration from a standard curve. Plot the inhibition of the ghrelin response versus the this compound concentration to determine the IC50.
Conclusion
This compound is a versatile pharmacological tool for studying the multifaceted signaling of the ghrelin receptor. Its biased signaling properties, acting as a partial agonist at Gαq/11 and an inverse agonist at β-arrestin, provide a unique opportunity to dissect the physiological roles of these distinct pathways. The detailed protocols provided herein will enable researchers to effectively utilize this compound in a variety of cell-based assays to further elucidate the complexities of ghrelin receptor function and to advance the development of novel therapeutics targeting this important receptor.
References
- 1. pa2online.org [pa2online.org]
- 2. Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. mdpi.com [mdpi.com]
- 5. Establishment of a Cell Line Stably Expressing the Growth Hormone Secretagogue Receptor to Identify Crocin as a Ghrelin Agonist [mdpi.com]
- 6. revvity.com [revvity.com]
- 7. accegen.com [accegen.com]
- 8. revvity.com [revvity.com]
Application Notes and Protocols for YIL781 Hydrochloride Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of YIL781 hydrochloride in mouse models. YIL781 is a potent and orally active antagonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2] It has been utilized in research to investigate the role of the ghrelin system in regulating appetite, body weight, and glucose metabolism.[3][4]
Mechanism of Action
YIL781 acts as a biased antagonist at the ghrelin receptor.[5] While it blocks the canonical Gαq/11-mediated signaling pathway typically associated with ghrelin's orexigenic effects, it has been shown to selectively activate Gα12.[5] This biased signaling profile makes YIL781 a valuable tool for dissecting the complex downstream pathways of GHSR activation. The ghrelin receptor is known to couple to several G protein families, including Gαq/11, Gαi/o, and Gα12/13, leading to diverse physiological responses.[5][6][7][8]
Data Presentation
The following tables summarize quantitative data from studies administering this compound to mouse models.
Table 1: Effects of this compound on Body Weight and Food Intake
| Administration Route | Dosage | Mouse Model | Duration | Effect on Body Weight | Effect on Food Intake | Reference |
| Oral Gavage | 10 mg/kg | Diet-Induced Obese (DIO) Mice | Daily | ~15% decrease vs. vehicle | Reduced | [9] |
| Intraperitoneal | 5, 10, 20 mg/kg | Wild-Type Mice | Single dose | No significant change | Not reported | [10] |
Table 2: Effects of this compound on Glucose Metabolism
| Administration Route | Dosage | Mouse Model | Measurement | Outcome | Reference |
| Oral Gavage | 10 mg/kg | Diet-Induced Obese (DIO) Mice | Intraperitoneal Glucose Tolerance Test (IPGTT) | 23% reduction in glucose excursion | [9] |
| Intrathecal | 0.1 to 5 µg/5 µl | Conscious Mice | Blood Glucose Level | Attenuated ghrelin-induced hyperglycemia | [1] |
Experimental Protocols
Detailed methodologies for the administration of this compound are provided below. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Oral Gavage Administration
Oral gavage is a common method for precise oral dosing of this compound.[11][12][13][14]
Materials:
-
This compound
-
Vehicle (e.g., corn oil, 0.5% methylcellulose)[1]
-
Sterile syringes (1 ml)
-
Flexible or stainless steel gavage needles (18-20 gauge for adult mice)[11][13]
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the vehicle. For example, to prepare a 1 mg/ml solution for a 10 mg/kg dose in a 25g mouse (0.25 mg dose), dissolve the appropriate amount of YIL781 in the chosen vehicle. A common vehicle is corn oil.[1] Ensure the compound is fully dissolved or forms a homogenous suspension.
-
-
Animal Preparation:
-
Administration:
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and align the head and esophagus.[12][14]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach and mark the needle.[12][13]
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the upper palate towards the esophagus. The mouse should swallow the tube.[11][14]
-
If any resistance is met, do not force the needle. Withdraw and attempt to reinsert.
-
Once the needle is in place, slowly administer the dosing solution.
-
Gently remove the gavage needle.
-
-
Post-Administration Monitoring:
-
Monitor the mouse for at least 10-15 minutes post-administration for any signs of distress, such as labored breathing.[12] Continue to monitor daily for the duration of the experiment.
-
Protocol 2: Intraperitoneal (IP) Injection
IP injection is a common parenteral route for systemic administration.[15][16][17]
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline)
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 gauge)[15]
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve the weighed this compound in a sterile vehicle to the desired concentration. Ensure the solution is sterile.
-
-
Animal Preparation:
-
Weigh the mouse to calculate the injection volume. The maximum recommended IP injection volume for mice is 10 ml/kg.[15]
-
-
Administration:
-
Restrain the mouse, turning it to expose the abdomen.
-
Tilt the mouse's head slightly downwards.
-
Insert the needle into the lower right quadrant of the abdomen at a 30-40° angle to avoid puncturing the cecum or bladder.[15][16]
-
Aspirate by pulling back the plunger to ensure no fluid or blood is drawn, which would indicate entry into an organ or blood vessel.
-
If aspiration is clear, inject the solution smoothly.
-
Withdraw the needle.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions at the injection site or signs of distress.
-
Protocol 3: Intrathecal (IT) Injection
Intrathecal injections deliver the compound directly into the cerebrospinal fluid and are used for central nervous system targets.[18][19][20][21][22] This is a more specialized procedure that requires significant training.
Materials:
-
This compound
-
Sterile, preservative-free vehicle (e.g., artificial cerebrospinal fluid or sterile saline)
-
Hamilton syringe or similar microsyringe
-
Small gauge needles (e.g., 30-gauge)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile, low-volume, high-concentration solution of this compound in an appropriate vehicle.
-
-
Animal Preparation:
-
Administration:
-
Identify the injection site, typically between the L5 and L6 vertebrae.[18][20]
-
Insert the needle at a shallow angle into the intervertebral space. A characteristic tail flick is often observed upon successful entry into the intrathecal space.[18][21]
-
Slowly inject the small volume (typically 5 µl for mice).[21]
-
Withdraw the needle carefully.
-
-
Post-Administration Monitoring:
-
Allow the mouse to recover from anesthesia on a warming pad.
-
Monitor for any neurological deficits or signs of distress.
-
Protocol 4: Subcutaneous (SC) Injection
Subcutaneous injections are used for sustained release of compounds.[23][24][25]
Materials:
-
This compound
-
Sterile vehicle
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 gauge)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile solution or suspension of this compound.
-
-
Animal Preparation:
-
Weigh the mouse to determine the injection volume.
-
-
Administration:
-
Gently lift the loose skin over the back, between the shoulder blades, to form a "tent".
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Aspirate to ensure a blood vessel has not been entered.
-
Inject the solution, which will form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
-
Post-Administration Monitoring:
-
Monitor the injection site for any signs of irritation and observe the animal for any adverse effects.
-
Mandatory Visualizations
Caption: Ghrelin Receptor Signaling Pathways.
Caption: In Vivo Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a functionally selective ghrelin receptor (GHSR1a) ligand for modulating brain dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. research.fsu.edu [research.fsu.edu]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. research.uky.edu [research.uky.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Fig. 1, [Intrathecal injection procedures. (a) Setup...]. - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Lumbar Intrathecal Injection in Adult and Neonatal Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. forum.painresearcher.net [forum.painresearcher.net]
- 22. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application | MDPI [mdpi.com]
- 23. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ghrelin treatment reverses the reduction in weight gain and body fat in gastrectomised mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. MOUSE MODEL FOR PRE-CLINICAL STUDY OF HUMAN CANCER IMMUNOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for YIL781 Hydrochloride in In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the in vivo use of YIL781 hydrochloride, a potent and orally active ghrelin receptor (GHSR) antagonist. The information is compiled from preclinical studies to guide researchers in designing their experiments.
Introduction
This compound is a selective antagonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1][2][3][4] By blocking the binding of ghrelin, this compound modulates various physiological processes, including glucose homeostasis, appetite, and reward pathways.[1][5] These characteristics make it a valuable tool for investigating the role of the ghrelin system in metabolic disorders and addiction. This document outlines recommended dosages, detailed experimental protocols, and the underlying signaling pathways of this compound.
Data Presentation: Recommended In Vivo Dosages
The following tables summarize the recommended dosages of this compound for various in vivo experiments based on published preclinical data.
| Animal Model | Application | Dosage Range | Administration Route | Vehicle/Formulation | Reference |
| Mouse | Attenuation of Ghrelin-Induced Hyperglycemia | 0.1 - 5 µg/5 µl | Intrathecal (i.t.) | Not specified | [6] |
| Mouse | Inhibition of Cocaine-Induced Hyperlocomotion | 5, 10, and 20 mg/kg | Intraperitoneal (i.p.) | Saline | [7] |
| Rat | Improvement of Glucose Tolerance | 0.3 and 10 mg/kg | Not specified | Not specified | [1] |
| Rat | Improvement of Glucose Tolerance | 30 mg/kg | Oral | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [6] |
| DIO Mice | Weight Loss and Appetite Suppression | 10 mg/kg (and dose-response evaluation) | Oral | Not specified | [5] |
Note: DIO refers to Diet-Induced Obese mice. The provided vehicle composition is a general recommendation and may require optimization based on experimental conditions.[6] It is advised to prepare fresh solutions for in vivo experiments on the day of use.[1]
Signaling Pathways of this compound
This compound functions as a ghrelin receptor antagonist, but its interaction with the receptor and subsequent downstream signaling is nuanced. It has been shown to be a "biased ligand," meaning it differentially affects the various signaling pathways activated by the ghrelin receptor.
Specifically, this compound acts as:
-
A weak inverse agonist for β-arrestin 1 and β-arrestin 2 recruitment.[8]
-
A partial agonist for Gαq-mediated calcium mobilization and inositol (B14025) phosphate (B84403) (IP) signaling.[8]
-
A neutral antagonist for ghrelin-induced activation of Gα12, Gα13, and Gαi/o pathways.[8]
This biased signaling profile suggests that this compound can selectively modulate certain functions of the ghrelin receptor while leaving others unaffected, which can be advantageous for targeted therapeutic applications.
Experimental Protocols
Intraperitoneal Glucose Tolerance Test (IPGTT) in Rats
This protocol is adapted from studies evaluating the effect of this compound on glucose homeostasis.[5][9]
Objective: To assess the effect of this compound on glucose clearance following an intraperitoneal glucose challenge.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Glucose solution (2 g/kg in sterile saline)
-
Glucometer and test strips
-
Animal restraint device
-
Syringes and needles for administration
Procedure:
-
Fast rats overnight (approximately 12-16 hours) with free access to water.
-
Record the baseline body weight of each animal.
-
Administer this compound (e.g., 10 mg/kg) or vehicle orally. The original study waited 5 hours post-dose before the glucose challenge.[9]
-
At the designated time post-drug administration, take a baseline blood glucose reading (t=0) from the tail vein.
-
Administer a 2 g/kg glucose solution via intraperitoneal injection.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to determine the effect on glucose tolerance.
Cocaine-Induced Hyperlocomotion in Mice
This protocol is based on a study investigating the role of the ghrelin receptor in cocaine sensitization.[7][10]
Objective: To determine if this compound can attenuate the acute hyperlocomotor effects of cocaine.
Materials:
-
This compound
-
Cocaine hydrochloride
-
Saline (0.9%)
-
Open-field activity chambers
-
Syringes and needles for administration
Procedure:
-
Habituate the mice to the open-field chambers for a set period (e.g., 30-60 minutes) for several days prior to the experiment.
-
On the test day, administer this compound (5, 10, or 20 mg/kg, i.p.) or saline vehicle.
-
After 15 minutes, administer cocaine HCl (e.g., 20 mg/kg, i.p.) or saline.
-
Immediately place the mice in the open-field chambers and record locomotor activity (e.g., distance traveled) for 30-90 minutes.
-
Analyze the data to compare locomotor activity between the different treatment groups.
Intrathecal (i.t.) Injection in Mice
This protocol provides a general guideline for intrathecal administration, as used in studies of this compound's effects on ghrelin-induced hyperglycemia.[6][11][12][13][14][15]
Objective: To deliver this compound directly to the cerebrospinal fluid to assess its central effects.
Materials:
-
This compound
-
Appropriate vehicle
-
Hamilton syringe with a 30-gauge needle
-
Anesthesia (e.g., isoflurane)
-
Animal clippers
-
Disinfectant
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Shave the fur over the lumbar region of the back.
-
Position the mouse in a prone position, arching the back to open the intervertebral spaces.
-
Palpate the pelvis and locate the L5-L6 intervertebral space.
-
Disinfect the injection site.
-
Carefully insert the 30-gauge needle into the intervertebral space until a tail-flick reflex is observed, indicating entry into the intrathecal space.
-
Slowly inject the desired volume (typically 5 µl) of this compound solution (0.1-5 µg).
-
Withdraw the needle and allow the mouse to recover from anesthesia.
-
Proceed with the subsequent experimental procedures (e.g., ghrelin challenge and blood glucose monitoring).
Conclusion
This compound is a versatile pharmacological tool for investigating the multifaceted roles of the ghrelin system. The provided dosages and protocols offer a starting point for in vivo studies. Researchers should optimize these protocols based on their specific experimental design, animal model, and research objectives. Careful consideration of the compound's biased signaling properties can further enhance the interpretation of experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ghrelin receptor antagonism of hyperlocomotion in cocaine-sensitized mice requires βarrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, Ghrelin receptor antagonist (CAS 875258-85-8) | Abcam [abcam.com]
- 4. YIL 781 hydrochloride | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ghrelin receptor antagonism of hyperlocomotion in cocaine-sensitized mice requires βarrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fig. 1, [Intrathecal injection procedures. (a) Setup...]. - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lumbar Intrathecal Injection in Adult and Neonatal Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. forum.painresearcher.net [forum.painresearcher.net]
Application of YIL781 Hydrochloride in Pancreatic Islet Studies
For research use only. Not for use in diagnostic procedures.
Introduction
YIL781 hydrochloride is a potent and selective antagonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2] Ghrelin, a peptide hormone primarily produced in the stomach, is recognized for its role in stimulating appetite and growth hormone release.[3][4] However, ghrelin also exerts significant effects on glucose metabolism, notably by suppressing insulin (B600854) secretion from pancreatic β-cells.[3][5][6] this compound, by blocking the action of ghrelin on its receptor, serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the ghrelin system in pancreatic islet function and glucose homeostasis.[1][3][5] These application notes provide detailed protocols and data for researchers utilizing this compound in pancreatic islet studies.
Biological Activity
This compound is a competitive antagonist of the GHS-R1a with high affinity.[1] It effectively blocks ghrelin-induced signaling and downstream effects, such as the inhibition of insulin secretion.[1][3][5] Studies have shown that YIL781 can prevent the suppressive effect of ghrelin on glucose-stimulated insulin secretion (GSIS) in isolated pancreatic islets and improve glucose tolerance in vivo.[1][2][3][5] The compound displays selectivity for GHS-R1a over other receptors, such as the motilin receptor.[1][2]
Quantitative Data
The following table summarizes the key quantitative parameters of this compound based on available literature.
| Parameter | Value | Species/System | Reference |
| Ki | 17 nM | GHS-R1a | [1][2] |
| pIC50 | 7.90 - 8.27 | Inhibition of ghrelin-induced calcium response | [7][8] |
| pA2 | 7.54 | In vitro competitive antagonist activity |
Signaling Pathway
Ghrelin, upon binding to its G-protein coupled receptor (GPCR), GHS-R1a, on pancreatic β-cells, activates specific intracellular signaling cascades that lead to the suppression of insulin secretion.[9] this compound acts by competitively blocking this initial binding step. The downstream signaling involves Gαq/11 and Gα12 pathways and can influence intracellular calcium levels and cAMP production, ultimately impacting the machinery of insulin exocytosis.[9][10]
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in DMSO and water.[1] For in vitro islet studies, a stock solution of 10 mM in DMSO is recommended.
-
Calculate the required amount of this compound based on its molecular weight (445.96 g/mol ).[1]
-
Add the appropriate volume of sterile DMSO to the vial.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7][8]
Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Pancreatic Islets
This protocol is designed to assess the effect of this compound on ghrelin-mediated suppression of insulin secretion.
Materials:
-
Isolated pancreatic islets (from mouse or rat)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing:
-
Low glucose (e.g., 2.8 mM)
-
High glucose (e.g., 16.7 mM)
-
-
Ghrelin
-
This compound stock solution (10 mM in DMSO)
-
Insulin RIA or ELISA kit
-
Incubator (37°C, 5% CO2)
-
Multi-well plates (e.g., 24-well)
Procedure:
-
Islet Culture and Pre-incubation:
-
Culture isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
On the day of the experiment, hand-pick islets of similar size.
-
Pre-incubate groups of 5-10 islets in 1 mL of KRB buffer with low glucose for 60 minutes at 37°C to allow them to equilibrate and establish a basal rate of insulin secretion.
-
-
Treatment Incubation:
-
Prepare KRB buffer with low and high glucose concentrations.
-
Prepare treatment conditions in fresh KRB buffer. Suggested groups include:
-
Low Glucose (Basal)
-
High Glucose (Stimulated)
-
High Glucose + Ghrelin (e.g., 10 nM)
-
High Glucose + Ghrelin (e.g., 10 nM) + YIL781 HCl (e.g., 1 µM)[2]
-
High Glucose + YIL781 HCl (e.g., 1 µM)
-
-
Carefully remove the pre-incubation buffer and add 1 mL of the respective treatment buffers to the islets.
-
Incubate for 60-90 minutes at 37°C.
-
-
Sample Collection and Analysis:
-
At the end of the incubation period, collect the supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the insulin concentration in the supernatant using a commercially available insulin RIA or ELISA kit.
-
(Optional) Lyse the islets to measure total insulin content for normalization.
-
References
- 1. YIL 781 hydrochloride | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ghrelin and the endocrine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ghrelin is a physiological regulator of insulin release in pancreatic islets and glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exogenous and endogenous ghrelin counteracts GLP-1 action to stimulate cAMP signaling and insulin secretion in islet β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of YIL781 Hydrochloride in Cocaine-Induced Hyperlocomotion Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
YIL781 hydrochloride is a potent and selective antagonist of the ghrelin receptor (GHS-R1a)[1]. The ghrelin system, known for its role in appetite and metabolism, also significantly modulates the dopamine (B1211576) system, which is critically involved in the rewarding and locomotor-stimulating effects of drugs of abuse like cocaine[2][3]. Pharmacological antagonism of GHS-R1a has been shown to reduce cocaine-induced hyperactivity[2]. These application notes provide a comprehensive overview of the use of this compound in preclinical studies of cocaine-induced hyperlocomotion, including detailed experimental protocols and a summary of key findings.
Mechanism of Action:
This compound exerts its effects by blocking the GHS-R1a. In the context of cocaine-induced hyperlocomotion, its mechanism involves the modulation of dopamine signaling, particularly within the ventral tegmental area (VTA)[2]. The attenuation of cocaine's stimulant effects by YIL781 is dependent on the presence and function of β-arrestin-2, a key protein in G-protein coupled receptor (GPCR) signaling and desensitization[2][3]. This suggests that YIL781's therapeutic potential may be linked to its ability to modulate β-arrestin-2-mediated signaling pathways downstream of the ghrelin receptor[2].
Data Presentation
In Vitro Characterization of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| GHS-R1a Binding Affinity (Ki) | 17 nM | - | Radioligand Binding | [1] |
| IC50 (G-protein mediated Ca2+ response inhibition) | (1.85 ± 0.093) x 10⁻⁷ M | HEK-293 | Aequorin Bioluminescence | [2][4] |
| IC50 (β-arrestin-2 translocation inhibition) | (1 ± 0.26) x 10⁻⁶ M | U2OS | Microscopic Plate Reader | [4] |
In Vivo Efficacy of this compound on Cocaine-Induced Hyperlocomotion
Animal Model: C57BL/6J mice
| YIL781 Dose (mg/kg, i.p.) | Cocaine Dose (mg/kg, i.p.) | Observation | Statistical Significance | Reference |
| 5, 10, 20 | 20 | All doses significantly reduced cocaine-induced hyperlocomotion over time. | ANOVA: interaction P < 0.0001; treatment P < 0.01 | [2][4] |
| 10 | 20 | Significantly reduced total distance traveled over 30 min post-cocaine injection. | Tukey’s post hoc: *p < 0.05 vs. saline | [2][4] |
| 20 | 20 | Significantly reduced total distance traveled over 30 min post-cocaine injection. | Tukey’s post hoc: ***p < 0.001 vs. saline | [2][4] |
| 10 | Vehicle | No significant effect on basal locomotor activity. | ANOVA: treatment P=0.66, interaction P=0.29 | [2][4] |
| 10 | 5 (in cocaine-sensitized mice) | Reduced cocaine-induced locomotion in sensitized wild-type mice. | Post hoc comparison: *p<0.05 | [2] |
Experimental Protocols
Protocol 1: Evaluation of Acute this compound Effects on Cocaine-Induced Hyperlocomotion
Objective: To determine the effect of acute administration of this compound on the hyperlocomotor activity induced by an acute dose of cocaine.
Materials:
-
This compound (e.g., Tocris, Cat. No. 3959)[2]
-
Cocaine hydrochloride (e.g., Sigma, Cat. No. C5776)[2]
-
Sterile 0.9% saline
-
C57BL/6J mice (male, 8-10 weeks old)[4]
-
Locomotor activity chambers (e.g., polycarbonate cages with photocell beams)[5]
-
Syringes and needles for intraperitoneal (i.p.) injections
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the housing facility for at least one week before the experiment. House them in groups with a 12-hour light/dark cycle and provide ad libitum access to food and water[4].
-
Drug Preparation: Dissolve this compound and cocaine hydrochloride in sterile 0.9% saline to the desired concentrations. Prepare fresh solutions on the day of the experiment[2][5].
-
Habituation: On the day of testing, transport the mice to the experimental room and allow them to habituate for at least 30 minutes.
-
YIL781 Administration: Administer this compound (5, 10, or 20 mg/kg) or vehicle (saline) via i.p. injection at a volume of 10 ml/kg body weight[2].
-
Pre-treatment Interval: Return the mice to their home cages for a 15-minute pre-treatment interval[2].
-
Cocaine Administration and Locomotor Activity Recording:
-
Data Analysis: Analyze the locomotor activity data using appropriate statistical methods, such as a two-way ANOVA with treatment and time as factors, followed by post-hoc tests (e.g., Tukey's) for multiple comparisons[2][4].
Protocol 2: Evaluation of this compound in Cocaine-Induced Locomotor Sensitization
Objective: To assess the effect of this compound on the expression of locomotor sensitization induced by repeated cocaine administration.
Materials:
-
Same as Protocol 1.
Procedure:
-
Sensitization Phase (e.g., 5-7 days):
-
On each day of the sensitization phase, administer a daily injection of cocaine (e.g., 20 mg/kg, i.p.) or saline to the respective groups of mice[2].
-
Immediately after each injection, place the mice in the locomotor activity chambers and record their activity for 30-60 minutes.
-
-
Withdrawal Period (e.g., 5-10 days):
-
Challenge Day:
-
Data Analysis: Compare the locomotor response to the cocaine challenge between the different pre-treatment groups using statistical methods like ANOVA to determine if this compound attenuates the sensitized locomotor response[2].
Mandatory Visualizations
Caption: Signaling pathway of cocaine-induced hyperlocomotion and YIL781's inhibitory action.
Caption: Experimental workflow for assessing YIL781's effect on cocaine hyperlocomotion.
Caption: Logical relationship of YIL781's action on cocaine's behavioral effects.
References
- 1. YIL 781 hydrochloride | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 2. Ghrelin receptor antagonism of hyperlocomotion in cocaine-sensitized mice requires βarrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ghrelin receptor antagonism of hyperlocomotion in cocaine-sensitized mice requires βarrestin-2 [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reelin deficiency exacerbates cocaine‐induced hyperlocomotion by enhancing neuronal activity in the dorsomedial striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comprehensive Guide to Preparing YIL781 Hydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
YIL781 hydrochloride is a potent and selective antagonist of the ghrelin receptor (GHS-R1a), with a Ki value of 17 nM.[1][2] It has demonstrated efficacy in improving glucose homeostasis by blocking the effects of ghrelin on insulin (B600854) secretion, making it a valuable tool in metabolic disease research.[2][3][4] Furthermore, YIL781 has been identified as a biased ligand, selectively activating Gαq/11 and Gα12 signaling pathways without engaging β-arrestin, offering a nuanced approach to studying ghrelin receptor pharmacology.[5] Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo applications.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₈FN₃O₂・HCl | [1][2][6] |
| Molecular Weight | 445.96 g/mol | [1][2][7] |
| Appearance | Solid | [1] |
| Purity | >98% | [2] |
| Solubility | DMSO (up to 100 mM), Ethanol (up to 100 mM), Water (up to 100 mM) | [1][2] |
| Storage (Solid) | Desiccate at room temperature. Can be stored for up to 12 months. | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is suitable for most in vitro applications.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO), newly opened
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator water bath
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or a designated clean area to maintain sterility.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.46 mg of this compound (Molecular Weight: 445.96 g/mol ).
-
Dissolution:
-
Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM stock, add 1 mL of DMSO to 4.46 mg of the compound.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[8][9] Gentle heating (up to 37°C) can also be applied, but avoid excessive heat to prevent degradation.
-
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter into a sterile, amber vial.
-
Aliquoting and Storage:
Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing a sterile stock solution of this compound.
Protocol 2: Preparation of Working Solutions for In Vivo Studies
For in vivo experiments, this compound is often formulated in a vehicle containing a mixture of solvents to ensure solubility and biocompatibility. It is recommended to prepare these solutions fresh on the day of use.[8][10]
Example Formulation:
A commonly used vehicle for in vivo administration consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]
Procedure:
-
Prepare a Concentrated Stock in DMSO: First, prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.
-
Vehicle Preparation: In a sterile tube, sequentially add the vehicle components in the specified order, mixing thoroughly after each addition.
-
Start with the required volume of PEG300.
-
Add the concentrated DMSO stock solution and mix.
-
Add Tween-80 and mix.
-
Finally, add saline to reach the final volume and mix until the solution is clear.
-
-
Final Concentration: The final concentration of this compound in the working solution will depend on the dosing requirements for the specific animal model. For example, to prepare a 1 mg/mL working solution, an appropriate volume of a more concentrated DMSO stock would be added to the vehicle.
Signaling Pathway of this compound
YIL781 acts as an antagonist at the ghrelin receptor (GHS-R1a), a G protein-coupled receptor (GPCR). The ghrelin receptor can signal through multiple G protein pathways, including Gαq, Gαi/o, and Gα12/13, as well as through β-arrestin-mediated pathways.[11] YIL781 exhibits biased agonism, selectively activating the Gαq/11 and Gα12 pathways while not engaging β-arrestin.[5] This biased signaling profile makes YIL781 a valuable tool for dissecting the specific roles of these pathways in ghrelin receptor function.
References
- 1. This compound, Ghrelin receptor antagonist (CAS 875258-85-8) | Abcam [abcam.com]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. YIL781 (hydrochloride) | C24H29ClFN3O2 | CID 74889155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. YIL 781 | GHSR | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Functionally biased signalling properties of 7TM receptors – opportunities for drug development for the ghrelin receptor - PMC [pmc.ncbi.nlm.nih.gov]
YIL781 Hydrochloride: Application Notes and Protocols for Investigating Glucose-Dependent Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of YIL781 hydrochloride, a potent and selective ghrelin receptor (GHS-R1a) antagonist, in studies of glucose-dependent insulin (B600854) secretion. This document includes detailed protocols for key experiments, a summary of quantitative data from preclinical studies, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
Ghrelin, a peptide hormone primarily produced by the stomach, is the endogenous ligand for the growth hormone secretagogue receptor type 1a (GHS-R1a).[1] Beyond its well-known role in stimulating appetite and growth hormone release, ghrelin also plays a significant role in glucose homeostasis by suppressing glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1] This inhibitory action makes the ghrelin receptor a potential therapeutic target for conditions characterized by impaired insulin secretion, such as type 2 diabetes.
This compound is a small molecule, competitive antagonist of the GHS-R1a with a high binding affinity.[2] By blocking the binding of ghrelin to its receptor on pancreatic β-cells, this compound has been shown to prevent the ghrelin-mediated suppression of insulin release, thereby enhancing glucose-dependent insulin secretion and improving glucose tolerance.[1][2]
Data Presentation
The following tables summarize the quantitative data from in vitro and in vivo studies investigating the effects of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell/Tissue Type | Reference |
| Binding Affinity (Ki) | 17 nM | Recombinant GHS-R1a | [2] |
| Functional Antagonism (Kb) | 11 nM | Recombinant GHS-R1a | [2] |
| Effect on Ghrelin-Induced Suppression of GSIS | 1 µM YIL781 completely blocked the inhibitory effect of 10 nM ghrelin | Dispersed rat islets | [2] |
Table 2: In Vivo Efficacy of this compound in an Intraperitoneal Glucose Tolerance Test (IPGTT) in Rats
| Dose of YIL781 (oral gavage) | Reduction in Glucose Excursion (AUC) | Effect on Insulin-to-Glucose Ratio (AUC) | Reference |
| 0.3 mg/kg | Significant reduction (exact % not specified, but efficacious) | 54% increase (P < 0.05) | [2] |
| 1.0 mg/kg | Significant reduction | Data not specified | [2] |
| 3.0 mg/kg | Significant reduction | Data not specified | [2] |
| 10 mg/kg | Significant reduction | Data not specified | [2] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental design, the following diagrams are provided.
Caption: GHS-R1a Signaling in Pancreatic β-Cells.
Caption: Experimental Workflow for YIL781 Evaluation.
Experimental Protocols
The following are detailed protocols for the key experiments cited in the study of this compound.
Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is adapted from the methodology used to assess the effect of YIL781 on ghrelin-mediated suppression of insulin secretion from dispersed rat islets.[2]
Materials:
-
This compound
-
Ghrelin
-
Collagenase
-
Krebs-Ringer-HEPES (KRH) buffer with 3 mM glucose
-
KRH buffer with 20 mM glucose
-
Dispersed rat pancreatic islets
-
Anti-insulin scintillation proximity assay (or equivalent insulin quantification kit, e.g., ELISA)
-
37°C incubator
Procedure:
-
Islet Isolation and Dispersion:
-
Isolate pancreatic islets from rats using a standard collagenase digestion method.
-
Disperse the isolated islets into single cells or small clusters.
-
Culture the dispersed islet cells overnight.
-
-
Pre-incubation:
-
Wash the cultured islet cells with KRH buffer containing 3 mM glucose.
-
Pre-incubate the cells in KRH buffer with 3 mM glucose for 30 minutes at 37°C.
-
During this pre-incubation, add this compound (e.g., 1 µM) and/or ghrelin (e.g., 10 nM) to the respective treatment groups. Include a vehicle control group.
-
-
Glucose Challenge:
-
After the pre-incubation period, remove the buffer.
-
Challenge the cells with KRH buffer containing a stimulatory concentration of glucose (20 mM) for 30 minutes at 37°C. The respective treatments (YIL781, ghrelin) should be maintained during this step.
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using a suitable method, such as an anti-insulin scintillation proximity assay or an insulin ELISA kit.
-
-
Data Interpretation:
-
Compare the amount of insulin secreted in the presence of high glucose among the different treatment groups (vehicle, ghrelin alone, YIL781 alone, and ghrelin + YIL781). A successful experiment will show that ghrelin suppresses glucose-stimulated insulin secretion and that YIL781 can reverse this suppression.
-
Protocol 2: In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)
This protocol is designed to evaluate the effect of orally administered this compound on glucose tolerance in rats.[2]
Materials:
-
This compound
-
Vehicle (e.g., polyethylene (B3416737) glycol/10 mM methanesulfonic acid 80:20)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Male Wistar rats
-
Glucometer and test strips
-
Blood collection tubes (for plasma insulin measurement)
-
Oral gavage needles
-
IP injection needles
Procedure:
-
Animal Preparation:
-
Acclimate male Wistar rats to the experimental conditions.
-
Fast the rats overnight (16-18 hours) with free access to water.
-
-
Drug Administration:
-
Weigh the fasted rats.
-
Administer this compound or vehicle by oral gavage. Doses can range from 0.3 to 10 mg/kg.
-
-
Glucose Challenge:
-
Five hours after drug administration, perform an intraperitoneal (IP) injection of a glucose solution (e.g., 2 g/kg body weight).
-
-
Blood Sampling and Glucose Measurement:
-
Collect a baseline blood sample from the tail tip just before the glucose injection (t=0).
-
Collect subsequent blood samples at various time points after the glucose injection (e.g., 10, 20, 30, 60, 90 minutes).
-
Measure blood glucose concentrations at each time point using a glucometer.
-
For plasma insulin measurements, collect blood into appropriate tubes (e.g., containing EDTA) at each time point, centrifuge to separate plasma, and store at -80°C until analysis.
-
-
Insulin Measurement:
-
Measure plasma insulin concentrations using an appropriate assay (e.g., ELISA).
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for both blood glucose and plasma insulin.
-
Calculate the insulin-to-glucose ratio at each time point and the AUC for this ratio.
-
Compare the results between the YIL781-treated groups and the vehicle-treated group to determine the effect of the compound on glucose tolerance and insulin secretion.
-
Conclusion
This compound is a valuable research tool for investigating the role of the ghrelin system in glucose homeostasis. The protocols and data presented here provide a framework for designing and interpreting experiments aimed at understanding how ghrelin receptor antagonism can modulate glucose-dependent insulin secretion. These studies are crucial for the development of novel therapeutic strategies for metabolic diseases.
References
Troubleshooting & Optimization
YIL781 hydrochloride solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with YIL781 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) and Ethanol are recommended. This compound is readily soluble in both solvents up to 100 mM[1][2]. For high concentration stock solutions in DMSO, gentle heating and/or sonication may be required to achieve complete dissolution[3]. One supplier suggests a solubility of 250 mg/mL in DMSO with the aid of ultrasonic treatment[4]. Always use freshly opened, anhydrous DMSO, as it is hygroscopic and absorbed water can affect solubility[3].
Q2: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What should I do?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. This occurs because the compound is not as soluble in the final aqueous environment. Here are several strategies to troubleshoot this problem:
-
Decrease the Final Concentration: The simplest solution is to lower the final concentration of this compound in your aqueous medium.
-
Optimize the Co-Solvent Percentage: Minimize the percentage of DMSO in the final solution. While some DMSO is necessary to keep the compound in solution, high concentrations can be toxic to cells. A common practice is to keep the final DMSO concentration below 0.5% (v/v).
-
Use a Co-Solvent System: For in vivo or in vitro experiments requiring higher concentrations in an aqueous base, a co-solvent system is often necessary. See the Experimental Protocols section for detailed recipes.
-
pH Adjustment: The solubility of hydrochloride salts can be pH-dependent. Ensure the pH of your aqueous buffer is compatible with maintaining the solubility of this compound. Generally, a slightly acidic pH can help maintain the solubility of basic compounds formulated as hydrochloride salts.
Q3: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
A3: While one source indicates solubility in water up to 100 mM, this may be difficult to achieve in practice without adjustments. Direct dissolution in aqueous buffers like PBS can be challenging. It is generally recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous medium. If you encounter issues, consider using a formulation with co-solvents or other solubilizing agents[3].
Q4: Are there any known issues with using a hydrochloride salt in specific buffers?
A4: Yes, the "common ion effect" can be a concern for hydrochloride salts like this compound. If your aqueous buffer contains a high concentration of chloride ions (e.g., from NaCl in PBS), it can suppress the dissolution of the hydrochloride salt, potentially leading to precipitation[5][6]. If you suspect this is an issue, consider using a buffer system with a different salt, such as one based on phosphate (B84403) or sulfate.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Problem: Precipitate Observed in Stock Solution
-
Possible Cause: The concentration may be too high for the solvent, or the compound may not have fully dissolved.
-
Solution:
Problem: Compound Crashes Out of Solution During Dilution
This is a common challenge when diluting a high-concentration organic stock into an aqueous buffer. The workflow below can help you troubleshoot this issue.
Caption: Troubleshooting workflow for this compound solubility issues.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Reported Concentration | Molar Concentration (MW: 445.96 g/mol ) | Notes | Reference |
| DMSO | 100 mM | 100 mM | --- | [1][2] |
| DMSO | 100 mg/mL | ~224 mM | Requires ultrasonic treatment. | [3] |
| DMSO | 250 mg/mL | ~561 mM | Requires ultrasonic treatment. | [4] |
| Ethanol | 100 mM | 100 mM | --- | [1][2] |
| Water | 100 mM | 100 mM | May require specific conditions to achieve. |
Note: Discrepancies in reported solubility values can arise from differences in purity, salt form, temperature, and dissolution methodology (e.g., use of sonication).
Experimental Protocols
Protocol 1: Co-Solvent Formulation for In Vivo Studies (General Purpose)
This formulation is designed to improve the solubility and stability of this compound in an aqueous vehicle for administration.
Materials:
-
This compound
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the compound in DMSO. The volume of DMSO should be 10% of the final total volume.
-
Add PEG300 to the solution. The volume of PEG300 should be 40% of the final total volume. Mix thoroughly.
-
Add Tween-80. The volume of Tween-80 should be 5% of the final total volume. Mix until the solution is clear.
-
Add Saline to reach the final desired volume (45% of the total volume). Mix thoroughly.
-
The final composition will be: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline . This vehicle has been reported to yield a clear solution with a solubility of at least 2.5 mg/mL (~5.6 mM)[3].
Protocol 2: Cyclodextrin-Based Formulation
Cyclodextrins are used to enhance the solubility of hydrophobic drugs by forming inclusion complexes.
Materials:
-
This compound
-
DMSO
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in Saline.
-
Weigh the required amount of this compound.
-
Dissolve the compound in DMSO. The volume of DMSO should be 10% of the final total volume.
-
Add the 20% SBE-β-CD solution to the DMSO stock to reach the final desired volume (90% of the total volume).
-
Mix thoroughly until the solution is clear.
-
The final composition will be: 10% DMSO / 90% (20% SBE-β-CD in Saline) . This vehicle has been reported to yield a clear solution with a solubility of at least 2.5 mg/mL (~5.6 mM)[3].
Mechanism of Action & Signaling Pathway
YIL781 is an antagonist of the ghrelin receptor (GHS-R1a)[1][2]. The ghrelin receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand ghrelin, can signal through multiple pathways. YIL781 has been shown to be a biased ligand, selectively antagonizing Gαq/11 and Gα12 pathway activation without affecting β-arrestin recruitment[7]. This selective action is crucial for its effects on glucose homeostasis and appetite[7][8][9].
Caption: Simplified signaling pathway of the GHS-R1a receptor showing antagonism by YIL781.
References
- 1. This compound, Ghrelin receptor antagonist (CAS 875258-85-8) | Abcam [abcam.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjpdft.com [rjpdft.com]
- 7. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent YIL781 hydrochloride precipitation in solution.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YIL781 hydrochloride. Our aim is to help you navigate common experimental challenges and ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective antagonist of the ghrelin receptor (GHS-R1a), with a Ki value of 17 nM.[1] It is a synthetic small molecule with the molecular formula C24H28FN3O2.HCl and a molecular weight of 445.96 g/mol . This compound is utilized in research to investigate the physiological roles of the ghrelin system, including its effects on appetite, metabolism, and glucose homeostasis.[1]
Q2: What is the solubility of this compound?
This compound is soluble in various organic solvents and in water. It is soluble in DMSO and ethanol (B145695) up to 100 mM, and in water up to 100 mM.[1] For in vivo studies, specific formulations have been developed to achieve clear solutions at concentrations suitable for administration.[2][3]
Q3: How should I store this compound?
For long-term storage, this compound solid should be stored at -20°C under desiccating conditions and protected from moisture.[4] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Preventing Precipitation
A common issue encountered with hydrochloride salts of weakly basic compounds like YIL781 is precipitation in aqueous solutions. This is often due to changes in pH that lead to the conversion of the more soluble salt form to the less soluble free base.
Problem 1: Precipitate forms immediately upon dissolving in a neutral buffer (e.g., PBS pH 7.4).
-
Cause: The pH of the buffer is likely at or above the pKa of the compound's basic functional group, causing the equilibrium to shift towards the insoluble free base.
-
Solution:
-
Use a Lower pH Buffer: Prepare solutions in a buffer with a pH well below the compound's pKa to ensure it remains in its protonated, more soluble form. A citrate (B86180) buffer (pH 4-5) or even a more acidic solution may be suitable for initial stock preparation.
-
Organic Solvent Stock: Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol. This stock can then be diluted into the aqueous experimental buffer immediately before use. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
-
Problem 2: A clear solution becomes cloudy or forms a precipitate over time.
-
Cause: This may be due to a gradual increase in the pH of an unbuffered or weakly buffered solution, or slow disproportionation of the salt to the free base. Temperature fluctuations can also affect solubility.
-
Solution:
-
Use a Buffered System: Ensure your aqueous solution is adequately buffered to maintain a stable, acidic pH throughout the experiment.
-
Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound for each experiment to minimize the risk of time-dependent precipitation.
-
Controlled Temperature: Store solutions at a consistent and cool temperature (2-8°C) if short-term storage is necessary, as this can slow down precipitation kinetics.
-
Problem 3: Inconsistent experimental results.
-
Cause: Partial precipitation of this compound can lead to an unknown and variable concentration of the compound in solution, resulting in poor reproducibility.
-
Solution:
-
Visual Inspection: Always visually inspect your solutions for any signs of cloudiness or solid particles before each use.
-
Filtration: If you suspect microprecipitates, you can filter the solution through a 0.22 µm syringe filter immediately before use to ensure a clear, homogenous solution.
-
Sonication: In some cases, gentle sonication can help to redissolve small amounts of precipitate that may have formed.[5]
-
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 445.96 g/mol | |
| Molecular Formula | C24H28FN3O2.HCl | |
| Ki for GHS-R1a | 17 nM | [1] |
| Solubility in DMSO | Up to 100 mM | [1] |
| Solubility in Ethanol | Up to 100 mM | |
| Solubility in Water | Up to 100 mM | [1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 4.46 mg of this compound powder.
-
Dissolving: Add 1 mL of high-purity, anhydrous DMSO to the powder.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C.
Preparation of an In Vivo Formulation (Example)
This protocol is based on formulations used for in vivo studies and may need to be optimized for your specific experimental needs.[2][3]
-
Initial Dissolution: Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Vehicle Preparation: Prepare the vehicle by mixing the following components in the specified ratios:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Final Formulation: Add the this compound stock solution (10% of the final volume) to the prepared vehicle. For example, to prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL this compound in DMSO to 900 µL of the vehicle.
-
Mixing: Vortex thoroughly to ensure a clear, homogenous solution. The final concentration of this compound in this example would be 2.5 mg/mL.
Visualizations
Ghrelin Receptor (GHS-R1a) Signaling Pathway
The ghrelin receptor is a G-protein coupled receptor (GPCR) that can signal through multiple downstream pathways upon activation. YIL781 acts as an antagonist, blocking these signaling cascades.
Caption: Simplified signaling pathways of the ghrelin receptor (GHS-R1a) and the antagonistic action of YIL781.
Experimental Workflow for Preparing this compound Solutions
This workflow outlines the key decision points and steps for preparing this compound solutions to minimize precipitation.
Caption: Decision workflow for preparing this compound solutions to prevent precipitation.
References
Optimizing YIL781 hydrochloride dosage for efficacy.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of YIL781 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective competitive antagonist of the ghrelin receptor (GHS-R1a).[1] It blocks the binding of ghrelin, an endogenous ligand, to the receptor, thereby inhibiting its downstream signaling pathways. The ghrelin receptor is a G-protein coupled receptor (GPCR) that, upon activation, can signal through Gαq, Gαi/o, and β-arrestin pathways.[2]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to one month, and at -80°C for up to six months, kept sealed and away from moisture.[3][4] Stock solutions can also be stored at these temperatures. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[3][4]
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in DMSO.[5] For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, and saline, or SBE-β-CD in saline can be used to achieve a clear solution.[3]
Q4: Does this compound have any known off-target effects?
A4: this compound displays no significant affinity for the motilin receptor, indicating a degree of selectivity. However, as with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments to account for potential off-target effects.
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected inhibition of ghrelin-induced signaling.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and assay conditions. The reported pIC50 values are in the range of 7.90 to 8.27 for inhibition of ghrelin-induced calcium response, which can serve as a starting point.[3][4][5]
-
-
Possible Cause 2: Degradation of this compound.
-
Possible Cause 3: High constitutive activity of the ghrelin receptor.
-
Solution: The ghrelin receptor is known to have high constitutive (agonist-independent) activity.[2] this compound is a competitive antagonist and may not inhibit this basal signaling. If you need to suppress constitutive activity, consider using an inverse agonist for the ghrelin receptor.
-
Issue 2: Discrepancy in results between different functional assays (e.g., calcium mobilization vs. cAMP measurement).
-
Possible Cause: Ligand-biased signaling of the ghrelin receptor.
-
Solution: The ghrelin receptor can couple to different G-proteins (Gαq, Gαi/o) leading to distinct downstream signals (e.g., calcium release via Gαq, cAMP inhibition via Gαi/o).[2] this compound's potency may differ between these pathways. It is important to choose an assay that reflects the signaling pathway relevant to your biological question. Characterizing the compound's effect on multiple signaling pathways can provide a more complete understanding of its activity.
-
Issue 3: High background signal in cell-based assays.
-
Possible Cause 1: Cell health and density.
-
Solution: Ensure that cells are healthy and plated at an optimal density. Over-confluent or unhealthy cells can lead to inconsistent results. Always perform a cell viability test in parallel with your functional assay.
-
-
Possible Cause 2: Assay-specific artifacts.
-
Solution: For fluorescence-based assays, check for autofluorescence of the compound or other reagents. In enzyme-linked assays, ensure that the compound does not interfere with the enzyme or substrate. Include appropriate vehicle controls and no-cell controls to identify the source of the background signal.
-
Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Conditions | Reference |
| pIC50 | 7.90 | Inhibition of ghrelin-induced calcium response | [3][4][5] |
| pIC50 | 8.27 | Inhibition of ghrelin-induced calcium response | [3][4][5] |
| Ki | 17 nM | Ghrelin receptor (GHS-R1a) binding | |
| pKB | 7.54 | Competitive antagonist activity |
Table 2: Recommended Concentration Range for In Vitro Experiments
| Experiment Type | Concentration Range | Notes | Reference |
| Dose-response for inhibition of ghrelin-induced signaling | 10 - 300 nM | This range was shown to produce a concentration-dependent shift in the ghrelin response curve. | [3][4] |
Experimental Protocols
1. Calcium Mobilization Assay Protocol
This protocol is designed to measure the ability of this compound to inhibit ghrelin-induced intracellular calcium mobilization in cells expressing the ghrelin receptor (GHS-R1a).
-
Materials:
-
HEK293 cells stably expressing GHS-R1a
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Ghrelin
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with injection capability
-
-
Procedure:
-
Cell Plating: Seed GHS-R1a expressing HEK293 cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium from the wells and add the dye loading solution. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer at the desired concentrations. Also, prepare a solution of ghrelin at a concentration that elicits a submaximal response (e.g., EC80).
-
Assay:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Place the plate in the fluorescence plate reader.
-
Measure the baseline fluorescence.
-
Inject the ghrelin solution into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis: The increase in fluorescence upon ghrelin addition corresponds to calcium mobilization. Calculate the percentage of inhibition by this compound at each concentration relative to the ghrelin-only control. Determine the IC50 value by fitting the data to a dose-response curve.
-
2. Western Blot for Downstream Signaling
This protocol can be used to assess the effect of this compound on the phosphorylation of downstream signaling molecules like ERK1/2 (MAPK).
-
Materials:
-
Cells expressing GHS-R1a
-
Serum-free cell culture medium
-
Ghrelin
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Serum-starve the cells for several hours before the experiment.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with ghrelin for a time known to induce ERK phosphorylation (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK1/2 as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: Ghrelin receptor (GHS-R1a) signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing the efficacy of this compound.
References
- 1. YIL 781 hydrochloride | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 2. Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
YIL781 hydrochloride stability and long-term storage conditions.
This technical support center provides guidance on the stability and long-term storage of YIL781 hydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: There are varying recommendations from different suppliers. To ensure maximum stability, it is advised to store solid this compound at -20°C under desiccating conditions, protected from moisture .[1][2] While some suppliers suggest ambient or room temperature storage, storing at -20°C provides a more controlled environment and minimizes the risk of degradation over time.[3] One supplier indicates a stability of at least four years when stored at -20°C.[4]
Q2: How should I store solutions of this compound?
A2: The recommended storage conditions for this compound solutions depend on the solvent and the intended duration of storage. For stock solutions prepared in DMSO, it is recommended to store them in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month .[1][5] It is crucial to use sealed storage to protect from moisture.[1] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to prepare single-use aliquots. For aqueous solutions, it is recommended to prepare them fresh on the day of use.[6]
Q3: What solvents can I use to dissolve this compound?
A3: this compound is soluble in several common laboratory solvents. It is soluble in DMSO up to 100 mM[3] or even 250 mg/mL (with the aid of ultrasonication).[2][7] It is also soluble in ethanol (B145695) up to 100 mM and in water up to 100 mM.[3][4]
Q4: I see different storage recommendations from different suppliers. Why is that, and which one should I follow?
A4: The variation in storage recommendations can arise from different stability studies conducted by the suppliers or different purity levels of the compound. For critical applications, it is always best to follow the most stringent recommendation, which is typically storage at -20°C or below for the solid and -80°C for stock solutions. If you have any doubts, it is recommended to perform an in-house stability test.
Q5: How can I tell if my this compound has degraded?
A5: Degradation may not be visible. The most reliable way to assess the purity and integrity of your compound is through analytical methods such as High-Performance Liquid Chromatography (HPLC). A change in the chromatographic profile, such as the appearance of new peaks or a decrease in the main peak area, can indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Compound degradation due to improper storage. | 1. Review your storage conditions (temperature, humidity, light exposure). 2. Prepare fresh solutions from a new vial of solid compound if possible. 3. Perform a quality control check, such as HPLC, to assess the purity of the compound. |
| Difficulty dissolving the compound. | The compound may have absorbed moisture, or the solvent quality may be poor. | 1. Ensure the compound has been stored under desiccating conditions. 2. Use a fresh, high-purity solvent. 3. Gentle warming or ultrasonication can aid in dissolution, particularly for higher concentrations in DMSO.[2][7] |
| Precipitation observed in the stock solution upon storage. | The storage temperature is too high, or the solution is supersaturated. | 1. Ensure stock solutions are stored at -80°C. 2. Before use, allow the vial to warm to room temperature and vortex to ensure any precipitate has redissolved. 3. If precipitation persists, consider preparing a fresh, less concentrated stock solution. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Conditions | Source |
| Solid | Ambient | Up to 12 months | Desiccating conditions | |
| Solid | Room Temperature | Not specified | Desiccate | [3] |
| Solid | -20°C | ≥ 4 years | Sealed storage, away from moisture | [1][2][4] |
| In Solvent (DMSO) | -80°C | 6 months | Sealed storage, away from moisture | [1][5] |
| In Solvent (DMSO) | -20°C | 1 month | Sealed storage, away from moisture | [1][5] |
Table 2: Solubility of this compound
| Solvent | Concentration | Source |
| DMSO | 100 mM | [3][4] |
| DMSO | 250 mg/mL (with ultrasonication) | [2][7] |
| Ethanol | 100 mM | [4] |
| Water | 100 mM | [3] |
Experimental Protocols
Protocol: Assessment of this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound under specific storage conditions.
1. Materials:
- This compound
- High-purity solvent (e.g., DMSO)
- HPLC system with a UV detector
- C18 HPLC column
- Mobile phase (e.g., Acetonitrile and water with a modifier like trifluoroacetic acid)
- Calibrated analytical balance
- Volumetric flasks and pipettes
2. Procedure:
- Time Point Zero (T0) Analysis:
- Accurately weigh a sample of this compound and dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).
- Analyze the freshly prepared solution by HPLC.
- Record the peak area and retention time of the main peak. This will serve as the baseline.
- Sample Storage:
- Prepare several aliquots of the stock solution.
- Store the aliquots under the desired conditions to be tested (e.g., -20°C, 4°C, room temperature).
- Store aliquots of the solid compound under the desired conditions.
- Subsequent Time Point Analysis (Tx):
- At predetermined time intervals (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
- If analyzing the solid, dissolve it in the solvent to the same concentration as the T0 sample.
- Allow the solution to come to room temperature and analyze by HPLC using the same method as T0.
- Record the peak area of the main peak.
- Data Analysis:
- Compare the peak area of the main peak at each time point to the peak area at T0.
- Calculate the percentage of the compound remaining.
- A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Decision tree for troubleshooting stability issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. YIL 781 hydrochloride | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
Technical Support Center: YIL781 Hydrochloride In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using YIL781 hydrochloride in in vivo studies. Our aim is to help you navigate potential challenges and minimize variability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally active antagonist of the ghrelin receptor (GHS-R1a)[1][2]. The ghrelin receptor is involved in a variety of metabolic processes, including stimulating appetite, growth hormone secretion, and influencing glucose homeostasis[3][4]. This compound competitively blocks the binding of ghrelin to its receptor, thereby inhibiting its downstream effects[3].
Q2: What is "biased agonism" and how might it affect my in vivo studies with YIL781?
Biased agonism refers to the ability of a ligand to preferentially activate certain signaling pathways downstream of a receptor while having no effect or even inhibiting others. YIL781 has been identified as a biased agonist, selectively activating Gαq/11 and Gα12 pathways without engaging β-arrestin[5][6][7]. This can lead to unexpected physiological outcomes. For instance, while acting as an antagonist for some ghrelin functions, its partial agonism on other pathways could explain paradoxical effects like increased food intake under certain conditions[5]. Understanding this dual activity is crucial for interpreting your results correctly.
Q3: What is the recommended solvent and vehicle for in vivo administration of this compound?
This compound is soluble in DMSO and water[8]. For in vivo studies, several vehicle formulations can be used. It is recommended to prepare working solutions fresh daily[1][2]. Here are some reported vehicle compositions:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1].
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline)[1].
-
Protocol 3: 10% DMSO, 90% Corn Oil[1].
The choice of vehicle may depend on the route of administration and the specific experimental design. It is advisable to test the vehicle alone as a control group in your studies.
Q4: What are the recommended storage conditions for this compound?
This compound should be stored under desiccating conditions at room temperature for long-term storage (up to 12 months)[8]. Stock solutions are typically stored at -20°C for up to one month or -80°C for up to six months[1]. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide for In Vivo Study Variability
High variability in in vivo studies can obscure true experimental outcomes. This guide addresses common issues encountered during studies with this compound.
Issue 1: High Variability or Unexpected Results in Food Intake and Body Weight Measurements
-
Possible Cause 1: Biased Agonism of YIL781.
-
Explanation: As a biased agonist, YIL781 can have paradoxical effects. Under conditions of low endogenous ghrelin, the partial agonist activity of YIL781 on Gαq/11 and Gα12 pathways might become more prominent, potentially leading to an increase in food intake, contrary to the expected antagonist effect[5].
-
Troubleshooting Steps:
-
Control for Circadian Rhythms: Standardize the timing of drug administration and measurements, as ghrelin levels fluctuate throughout the day.
-
Include a Pair-Fed Control Group: This will help to distinguish the compound's effects on metabolism from its effects on appetite.
-
Dose-Response Study: Conduct a dose-response study to identify a dose that elicits the desired antagonist effect without significant partial agonism.
-
-
-
Possible Cause 2: Issues with Drug Formulation and Administration.
-
Explanation: Improper solubilization or inconsistent administration can lead to variable drug exposure.
-
Troubleshooting Steps:
-
Ensure Complete Solubilization: If precipitation is observed, gentle heating and/or sonication can aid dissolution[1].
-
Fresh Preparation: Prepare the dosing solution fresh each day to avoid degradation[1][2].
-
Consistent Administration Technique: Ensure all personnel are using a consistent and accurate technique for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
-
Issue 2: Inconsistent Results in Glucose Tolerance Tests
-
Possible Cause 1: Variability in Fasting Times.
-
Explanation: The duration of fasting prior to a glucose tolerance test significantly impacts baseline glucose levels and the subsequent response to a glucose challenge.
-
Troubleshooting Steps:
-
-
Possible Cause 2: Stress-Induced Hyperglycemia.
-
Explanation: Handling and injection procedures can cause stress, leading to a temporary increase in blood glucose levels, which can confound the results.
-
Troubleshooting Steps:
-
Acclimatize Animals: Acclimate the animals to the experimental procedures, including handling and mock injections, for several days before the actual experiment.
-
Minimize Handling Time: Perform all procedures efficiently and calmly to minimize stress.
-
-
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Mechanism of Action | Ghrelin Receptor (GHS-R1a) Antagonist | [8] |
| Ki | 17 nM | [8] |
| Molecular Weight | 445.96 g/mol | |
| Molecular Formula | C24H28FN3O2.HCl | |
| Solubility | DMSO (to 100 mM), Water (to 100 mM) | [8] |
Table 2: Summary of In Vivo Effects of YIL781
| Endpoint | Effect | Animal Model | Reference |
| Glucose Homeostasis | Improves glucose tolerance, Increases insulin (B600854) secretion | Rats | [1][3] |
| Appetite | Suppresses appetite (but can have paradoxical effects) | Mice, Rats | [3][5] |
| Body Weight | Promotes weight loss | Mice | [3] |
| Cocaine-induced Hyperlocomotion | Inhibits | Mice | [11] |
Experimental Protocols
Protocol 1: Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
-
Animal Preparation:
-
Fast mice for 5-6 hours with free access to water[9].
-
-
Baseline Blood Glucose:
-
This compound Administration:
-
Administer this compound or vehicle control via the desired route (e.g., oral gavage, IP injection) at the predetermined time before the glucose challenge. Doses ranging from 0.3 to 10 mg/kg have been used in rats[3].
-
-
Glucose Challenge:
-
Administer a 20% glucose solution (2 g/kg body weight) via intraperitoneal injection[10].
-
-
Blood Glucose Monitoring:
-
Data Analysis:
-
Calculate the area under the curve (AUC) for blood glucose levels to assess glucose tolerance.
-
Protocol 2: Food Intake and Body Weight Measurement in Mice
-
Acclimation:
-
Baseline Measurements:
-
Measure and record the initial body weight and daily food intake for several days to establish a baseline.
-
-
This compound Administration:
-
Administer this compound or vehicle control daily at the same time each day.
-
-
Daily Monitoring:
-
Data Analysis:
-
Calculate the change in body weight from baseline.
-
Calculate the average daily food intake.
-
Mandatory Visualizations
Caption: Troubleshooting logic for addressing in vivo study variability.
Caption: Simplified signaling pathway of the ghrelin receptor.
Caption: Experimental workflow for an Intraperitoneal Glucose Tolerance Test.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. | BioWorld [bioworld.com]
- 4. Pharmacological characterization of the first in class clinical candidate PF‐05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose‐dependent insulin secretion ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tocris.com [tocris.com]
- 9. vmmpc.org [vmmpc.org]
- 10. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 11. researchgate.net [researchgate.net]
- 12. mmpc.org [mmpc.org]
- 13. Variations in body weight, food intake and body composition after long-term high-fat diet feeding in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Induced Ablation of Ghrelin Cells in Adult Mice Does Not Decrease Food Intake, Body Weight, or Response to High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
Sonication and heating to improve YIL781 hydrochloride dissolution.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when dissolving YIL781 hydrochloride. The following sections offer detailed protocols and data to facilitate the successful preparation of this compound solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a solid compound with good solubility in several common laboratory solvents. However, achieving high concentrations in aqueous-based buffers can be challenging. The solubility data from various suppliers is summarized below.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 100 mM[1][2][3] | ~44.6 mg/mL[2] | One supplier notes solubility of 250 mg/mL with the use of ultrasound.[4][5] |
| Ethanol | 100 mM[3] | ~44.6 mg/mL | |
| Water | 100 mM[1][2] | ~44.6 mg/mL[2] | Achieving this concentration may require adjustments like heating or sonication. |
Note: The molecular weight of this compound is 445.96 g/mol .[1] Calculations are based on this value.
Q2: Why might I encounter difficulties dissolving this compound?
A2: While this compound is soluble in solvents like DMSO and ethanol, issues can arise when preparing stock solutions at high concentrations or when diluting these stocks into aqueous buffers for experiments. Precipitation can occur if the compound's solubility limit is exceeded in the final solvent mixture.
Q3: How does sonication improve the dissolution of this compound?
A3: Sonication uses high-frequency sound waves to create microscopic cavitation bubbles in the liquid. The rapid formation and collapse of these bubbles generate intense mechanical forces.[6] This process, known as ultrasonication, aids dissolution in several ways:
-
Particle Size Reduction: It breaks down solid particles of the compound, increasing the surface area available for interaction with the solvent.[6][7][8]
-
Enhanced Mixing: The agitation facilitates efficient mixing and dispersion of the solute throughout the solvent.[6]
-
Increased Dissolution Rate: By increasing the surface area and improving mixing, sonication significantly speeds up the rate at which the solid dissolves.[7][8]
It is important to note that sonication primarily accelerates the dissolution process; it may not increase the thermodynamic solubility but can help create a supersaturated solution or a very fine particle dispersion.[9]
Q4: How does heating affect the solubility of this compound?
A4: For most solid compounds, solubility increases with temperature.[10] Heating the solvent provides the necessary energy to overcome the forces holding the solid's crystal lattice together, allowing the solvent molecules to interact and dissolve the solute more effectively. This is a common method for dissolving compounds that are poorly soluble at room temperature.[10] If precipitation or phase separation occurs during preparation, heating can be used to aid dissolution.[11][12]
Q5: Can I use sonication and heating together?
A5: Yes, combining gentle heating with sonication is a highly effective method for dissolving challenging compounds. Heating increases the overall solubility, while sonication accelerates the dissolution process. This combined approach can often succeed where either method alone might fail, but care should be taken to avoid compound degradation at elevated temperatures.
Q6: My this compound precipitated after I diluted my DMSO stock into an aqueous buffer. What should I do?
A6: This is a common issue when working with hydrophobic compounds. Here are some troubleshooting steps:
-
Decrease Final Concentration: The compound may have exceeded its solubility limit in the final aqueous buffer. Try working with a lower final concentration.
-
Optimize Co-solvent Concentration: While minimizing DMSO is often desired, a slightly higher concentration (e.g., up to 0.5%) may be needed to maintain solubility. Always run a vehicle control to check for solvent effects in your assay.[13]
-
Use a Formulation: For in vivo studies, specific formulations are often required. MedchemExpress suggests several solvent systems that can improve solubility.[11][12][14]
Table 2: Example Formulations for In Vivo Administration of this compound
| Protocol | Components | Resulting Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.66 mM)[11] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.66 mM)[11] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.66 mM)[11] |
These protocols are provided as a reference.[11] Suitability should be confirmed for your specific experimental model.
Experimental Protocols & Workflows
The following workflow provides a logical approach to dissolving this compound, incorporating sonication and heating as needed.
Protocol 1: Standard Dissolution in DMSO
-
Weigh the required amount of this compound solid in a sterile vial.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution vigorously for 2-5 minutes at room temperature.
-
Visually inspect the solution against a light source to ensure all solid particles have dissolved.
Protocol 2: Enhanced Dissolution Using Sonication
-
Follow steps 1-3 of Protocol 1.
-
If undissolved particles remain, place the vial in a water bath sonicator.
-
Sonicate for 10-30 minutes, periodically checking for dissolution. Ensure the vial cap is tightly sealed.
-
Once dissolved, visually inspect the solution for clarity.
Protocol 3: Enhanced Dissolution Using Heating
-
Follow steps 1-3 of Protocol 1.
-
If undissolved particles remain, warm the solution in a water bath or on a heat block to 37-50°C.
-
Vortex the vial intermittently while heating until the solid is fully dissolved.
-
Allow the solution to cool to room temperature and check for any precipitation.
Mechanism of Action: Ghrelin Receptor Antagonism
This compound functions as a potent antagonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2][11] The hormone ghrelin normally binds to this receptor to stimulate various metabolic processes, including appetite and insulin (B600854) secretion suppression.[15] YIL781 blocks these effects by competitively binding to the receptor. Interestingly, YIL781 has been shown to be a biased ligand, meaning it selectively modulates specific downstream signaling pathways of the receptor.[16]
References
- 1. rndsystems.com [rndsystems.com]
- 2. YIL 781 hydrochloride | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. abmole.com [abmole.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 7. From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar [envirostarllc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]
YIL781 Hydrochloride: A Guide to Solvent Stability and Handling
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the shelf life and stability of YIL781 hydrochloride in various solvents. The following question-and-answer format addresses common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: The stability of your this compound stock solution is highly dependent on the solvent used and the storage temperature. For optimal shelf life, it is crucial to adhere to the recommended conditions.
Based on available data, stock solutions of this compound in DMSO can be stored as follows:
It is strongly recommended to aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1] Always use newly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can significantly impact solubility.[1]
Q2: What is the shelf life of this compound in different solvents?
A2: Quantitative stability data for this compound in a wide range of solvents is limited. However, based on supplier information, the following table summarizes the known stability and solubility data.
| Solvent | Concentration | Storage Temperature | Shelf Life | Source |
| DMSO | 250 mg/mL (560.59 mM) | -80°C | 6 months | [1] |
| DMSO | 250 mg/mL (560.59 mM) | -20°C | 1 month | [1] |
| Ethanol | up to 100 mM | Not specified | Not specified |
For in vivo experiments, it is best practice to prepare fresh working solutions on the day of use.[1][2] If a continuous dosing period of over half a month is planned using a solvent mixture like DMSO and corn oil, the stability of this specific formulation should be carefully considered.[1]
Q3: How can I determine the stability of this compound in my specific experimental solvent?
A3: Since comprehensive stability data for this compound in all possible solvents is not available, you may need to perform your own stability assessment. A general protocol for conducting such a study is outlined below. This process, often referred to as a forced degradation study, can help identify potential degradation products and establish the compound's intrinsic stability.
Experimental Protocol: Small Molecule Stability Assessment
This protocol provides a framework for evaluating the stability of this compound in a solvent of interest over time.
Objective: To determine the degradation profile and estimate the shelf life of this compound in a specific solvent under various storage conditions.
Materials:
-
This compound
-
High-purity solvent of interest (e.g., PBS, ethanol, saline)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system
-
pH meter
-
Incubators or environmental chambers set to desired temperatures (e.g., 5°C, 25°C, 40°C)
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve the compound in the solvent of interest to a precise final concentration (e.g., 1 mg/mL or 10 mM). Ensure complete dissolution; sonication may be used if necessary.[1]
-
-
Sample Aliquoting and Storage:
-
Aliquot the stock solution into multiple small, sealed vials to avoid evaporation and contamination.
-
Designate a set of vials for each storage condition (e.g., refrigerated at 5°C, room temperature at 25°C, and accelerated at 40°C).
-
Include a control set to be analyzed immediately (Time 0).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month), retrieve one vial from each storage condition.
-
Analyze the samples using a validated stability-indicating analytical method, such as HPLC or LC-MS. The method should be able to separate the parent compound from any potential degradants.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of the compound remaining relative to the Time 0 sample.
-
A common threshold for stability is the time at which 90% of the initial concentration remains.
-
The following diagram illustrates the general workflow for this stability assessment.
Caption: Workflow for assessing this compound stability.
Troubleshooting Guide
Q4: My this compound solution appears cloudy or has precipitated. What should I do?
A4: Cloudiness or precipitation can occur for several reasons. Follow this troubleshooting guide to address the issue.
Caption: Logical steps for troubleshooting precipitation.
Signaling Pathway Context
Q5: What is the mechanism of action for this compound?
A5: this compound is a potent and orally active antagonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor.[1][2] The ghrelin receptor is a G protein-coupled receptor (GPCR) that, upon binding to its ligand ghrelin, initiates a signaling cascade. By blocking this interaction, this compound inhibits the downstream effects of ghrelin signaling.
The diagram below illustrates the simplified signaling pathway.
Caption: this compound as a ghrelin receptor antagonist.
References
Addressing off-target effects of YIL781 hydrochloride in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects and understanding the nuanced pharmacology of YIL781 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is known as a potent and orally active antagonist of the ghrelin receptor (GHS-R1a), with a Ki value of 17 nM.[1] It competitively blocks the binding of ghrelin, a gut hormone that stimulates food intake, adiposity, and growth hormone release.[1][2]
Q2: What are the known off-target effects of this compound?
This compound exhibits high selectivity for the ghrelin receptor. It displays no significant affinity for the motilin receptor (Ki = 6 μM).[1] While specific data on a broad screening panel is limited in publicly available literature, it has been reported to have been tested against a panel of 30 other receptors and enzymes, showing Ki values greater than 10 µM, indicating low off-target binding potential in that context.
The most critical consideration regarding YIL781's effects is its nature as a biased ligand . This means that while it antagonizes some signaling pathways downstream of the ghrelin receptor, it can simultaneously activate others. This is not a classical "off-target" effect (i.e., binding to other receptors), but rather a complex on-target phenomenon that can lead to unexpected experimental outcomes.
Q3: What is biased agonism and how does it apply to this compound?
Biased agonism, or functional selectivity, is the ability of a ligand to preferentially activate a subset of a receptor's downstream signaling pathways.[3] The ghrelin receptor, a G-protein coupled receptor (GPCR), signals through multiple pathways, primarily Gαq/11 and β-arrestin.[4]
This compound demonstrates biased agonism by:
-
Acting as a partial agonist for the Gαq/11 and Gα12 signaling pathways.[1]
-
Acting as a weak inverse agonist for β-arrestin 1 and β-arrestin 2 recruitment.[1]
This means YIL781 can independently stimulate Gαq/11-mediated signaling (e.g., calcium mobilization) to some degree, while simultaneously inhibiting ghrelin-induced β-arrestin recruitment.[1]
Q4: How can the biased agonism of YIL781 affect my experimental results?
The biased nature of YIL781 can lead to seemingly contradictory results depending on the experimental endpoint being measured. For example:
-
In an assay measuring a Gαq/11-mediated response (like intracellular calcium release), YIL781 alone might show some stimulatory effect.[1]
-
In an assay measuring β-arrestin recruitment, YIL781 will act as an inhibitor.[1]
-
In in vivo studies, the net effect will depend on the relative contributions of the Gαq/11 and β-arrestin pathways to the physiological outcome being studied. For instance, its effect on food intake may be different under conditions of high versus low endogenous ghrelin levels.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected agonist-like effects (e.g., increased intracellular calcium) when using YIL781 alone. | This is likely due to the partial agonist activity of YIL781 at the Gαq/11 pathway.[1] | 1. Run a full dose-response curve of YIL781 alone in your functional assay to characterize its intrinsic activity. 2. Compare the maximal effect of YIL781 to that of the endogenous ligand, ghrelin, to confirm its partial agonism. 3. Consider the contribution of this partial agonism when interpreting your results, especially in cellular systems with high receptor expression. |
| Inconsistent results between different functional assays (e.g., cAMP vs. β-arrestin). | This is a hallmark of a biased ligand. The ligand is selectively modulating different signaling pathways. | 1. Profile YIL781 across multiple signaling pathways relevant to the ghrelin receptor (e.g., Gαq/11-mediated calcium flux, IP-1 accumulation, and β-arrestin recruitment). 2. Use a balanced reference agonist (like ghrelin) to quantify the bias of YIL781. |
| Variable in vivo effects on appetite or metabolism. | The physiological response to YIL781 can be context-dependent due to its biased agonism. For example, its partial agonist effects might be more apparent when endogenous ghrelin levels are low.[1] | 1. Carefully control for and measure endogenous ghrelin levels in your animal models. 2. Consider the specific signaling pathways that mediate the physiological effect you are studying. 3. The use of knockout animals for specific signaling proteins (e.g., β-arrestin-2) can help dissect the contribution of each pathway to the observed in vivo effect.[4] |
| YIL781 does not fully antagonize the effect of ghrelin in a functional assay. | This could be due to its partial agonist nature. At high concentrations, its own agonist effect might become apparent, preventing a complete return to baseline. | 1. Perform a Schild analysis to determine the pA2 value and confirm competitive antagonism. 2. Note the maximal level of inhibition, as it may not reach the baseline level of unstimulated cells. |
Data on this compound Selectivity and Potency
| Target | Parameter | Value | Reference |
| Ghrelin Receptor (GHS-R1a) | Ki | 17 nM | [1] |
| Ghrelin Receptor (GHS-R1a) | pIC50 (calcium response inhibition) | 7.90 - 8.27 | [2] |
| Motilin Receptor | Ki | 6 µM | [1] |
| Panel of 30 other receptors and enzymes | Ki | > 10 µM |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for GHS-R1a
This protocol is to determine the binding affinity (Ki) of this compound for the ghrelin receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing human GHS-R1a.
-
[125I]-Ghrelin (radioligand).
-
Binding buffer: 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 2.5 mM EDTA, 0.4% BSA, pH 7.4.[5]
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.[5]
-
This compound stock solution (in DMSO).
-
Unlabeled ghrelin (for non-specific binding determination).
-
GF/C filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
This compound at various concentrations (for competition curve) or unlabeled ghrelin (1 µM final concentration for non-specific binding) or buffer alone (for total binding).
-
[125I]-Ghrelin at a concentration near its Kd (e.g., 0.01 nM).[5]
-
Diluted cell membranes containing GHS-R1a.
-
-
Incubate for 60 minutes at 27°C.[5]
-
Harvest the membranes by rapid filtration through the GF/C filter plate.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 of this compound. Calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Functional Assay - Calcium Mobilization (Gαq/11 Pathway)
This protocol assesses the effect of this compound on Gαq/11-mediated signaling.
Materials:
-
HEK293 cells stably expressing human GHS-R1a.
-
Fluo-4 AM or other calcium-sensitive dye.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound stock solution.
-
Ghrelin stock solution (as a reference agonist).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Plate the GHS-R1a expressing cells in a 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
To assess for antagonist activity:
-
Pre-incubate the cells with various concentrations of this compound.
-
Inject a fixed concentration of ghrelin (e.g., EC80).
-
Measure the fluorescence change over time.
-
-
To assess for agonist activity:
-
Inject various concentrations of this compound directly into the wells.
-
Measure the fluorescence change over time.
-
-
Analyze the data to determine the IC50 (for antagonism) or EC50 and Emax (for agonism) of this compound.
Protocol 3: Functional Assay - β-Arrestin Recruitment
This protocol measures the ability of this compound to modulate ghrelin-induced β-arrestin recruitment.
Materials:
-
A cell line engineered for β-arrestin recruitment assays (e.g., using PathHunter® or Tango™ technology) co-expressing GHS-R1a and a β-arrestin fusion protein.
-
This compound stock solution.
-
Ghrelin stock solution.
-
Detection reagents specific to the assay platform.
-
A luminometer or fluorescence plate reader.
Procedure:
-
Plate the cells according to the assay kit's instructions.
-
To assess for antagonist/inverse agonist activity:
-
Add various concentrations of this compound to the cells.
-
For antagonism, subsequently add a fixed concentration of ghrelin. For inverse agonism, measure the effect of YIL781 alone on the basal signal.
-
-
Incubate for the recommended time (e.g., 60-90 minutes).
-
Add the detection reagents.
-
Measure the signal (e.g., luminescence or fluorescence).
-
Analyze the data to determine the IC50 (for antagonism) or EC50 and Emax (for inverse agonism) of this compound.
Visualizations
Caption: Ghrelin Receptor (GHS-R1a) Signaling Pathways.
Caption: Biased Agonism of YIL781 at the Ghrelin Receptor.
Caption: Workflow for Characterizing this compound.
References
- 1. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. resources.revvity.com [resources.revvity.com]
How to handle YIL781 hydrochloride hygroscopic properties
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the hygroscopic properties of YIL781 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopicity a concern?
A1: this compound is a potent and orally active ghrelin receptor (GHS-R1a) antagonist.[1] As a hydrochloride salt, it has a tendency to attract and absorb moisture from the atmosphere, a property known as hygroscopicity. This can lead to a range of issues in a laboratory setting, including:
-
Physical Changes: The powder may become sticky, form clumps, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and weigh accurately.[2]
-
Chemical Instability: The presence of moisture can promote chemical degradation, such as hydrolysis, potentially leading to the formation of impurities and a decrease in the compound's potency.[3][4]
-
Inconsistent Experimental Results: Variations in the water content of this compound can lead to variability in solution concentrations and inconsistent results in biological assays.
Q2: How should I store this compound to minimize moisture absorption?
A2: Proper storage is critical for maintaining the integrity of this compound. It is recommended to:
-
Store in a desiccator: Keep the compound in a tightly sealed container inside a desiccator containing a suitable desiccant (e.g., silica (B1680970) gel, anhydrous calcium sulfate).[1][2]
-
Control the environment: If possible, store the compound in a controlled environment with low relative humidity (RH).[5]
-
Use appropriate packaging: For long-term storage, consider packaging with a moisture barrier.[6]
Q3: What are the signs that my this compound has absorbed too much moisture?
A3: Visual inspection can often reveal issues with moisture absorption. Look for:
-
Changes in the physical appearance of the powder (e.g., from a free-flowing powder to a clumpy or pasty substance).
-
Difficulty in handling and weighing the compound.
-
Inconsistent analytical results, such as changes in peak shape or retention time in chromatography.
Q4: How can I determine the water content of my this compound sample?
A4: The most common and accurate method for determining water content in pharmaceutical compounds is Karl Fischer titration.[7][8] This technique is specific to water and can provide precise measurements. Another method is Loss on Drying (LOD), but it is less specific as it measures the loss of any volatile components, not just water.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder is clumpy or difficult to handle. | The compound has absorbed ambient moisture due to improper storage or handling. | 1. Transfer the compound to a desiccator immediately to remove excess surface moisture. 2. For future use, handle the compound in a low-humidity environment, such as a glove box. 3. If clumping is severe, the batch may be compromised. Consider quantifying the water content before use. |
| Inconsistent results in bioassays. | The water content of the this compound stock may be variable, leading to inaccurate concentrations. | 1. Always use freshly prepared solutions for your experiments. 2. Before preparing a stock solution, ensure the powder has been properly stored and appears as a free-flowing powder. 3. If you suspect water content is an issue, perform a Karl Fischer titration to determine the exact water content and adjust the weight of the compound used to prepare solutions accordingly. |
| The weight of the powder seems to increase over time. | This is a clear indication of ongoing moisture absorption. | 1. Review your storage conditions immediately. Ensure your desiccator is properly sealed and the desiccant is active (e.g., blue silica gel, not pink). 2. Minimize the time the container is open to the atmosphere when weighing. |
| Difficulty dissolving the compound. | High moisture content can sometimes affect the dissolution properties of a compound. | 1. Ensure you are using the recommended solvent (e.g., DMSO or ethanol).[1] 2. If dissolution is still an issue, gently warm the solution as recommended by the supplier.[2] 3. If the problem persists, it may be a sign of degradation due to excessive moisture. |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a general procedure for determining the water content of this compound.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagent
-
Anhydrous methanol (B129727)
-
This compound sample
-
Analytical balance
Procedure:
-
System Preparation:
-
Ensure the Karl Fischer titrator is clean, dry, and properly assembled according to the manufacturer's instructions.
-
Fill the burette with the Karl Fischer reagent.
-
Add anhydrous methanol to the titration vessel.
-
-
Pre-titration:
-
Start the instrument and perform a pre-titration to neutralize any residual moisture in the solvent until a stable endpoint is reached.
-
-
Sample Analysis:
-
Accurately weigh a suitable amount of this compound (typically 10-50 mg, depending on the expected water content and instrument sensitivity).
-
Quickly transfer the weighed sample into the titration vessel.
-
Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
-
Calculation:
-
The instrument's software will calculate the percentage of water in the sample based on the volume of titrant used and the weight of the sample.
-
Protocol 2: Assessing Hygroscopicity using Dynamic Vapor Sorption (DVS)
DVS analysis is used to characterize the moisture sorption and desorption properties of a material at various relative humidity (RH) levels.
Materials:
-
Dynamic Vapor Sorption (DVS) analyzer
-
This compound sample
-
Nitrogen gas (for the instrument)
Procedure:
-
Sample Preparation:
-
Place a small, accurately weighed amount of this compound (typically 5-15 mg) into the DVS sample pan.
-
-
Instrument Setup:
-
Set the temperature to a constant value (e.g., 25°C).
-
Program the DVS to incrementally increase the RH from a low value (e.g., 0% or 5%) to a high value (e.g., 90% or 95%) in defined steps (e.g., 10% increments).
-
Program a desorption cycle where the RH is incrementally decreased back to the starting value.
-
-
Data Acquisition:
-
Start the experiment. The DVS will automatically expose the sample to the programmed RH levels and record the change in mass over time until equilibrium is reached at each step.
-
-
Data Analysis:
-
The output will be a moisture sorption-desorption isotherm, which is a plot of the change in mass (%) versus RH (%). This plot provides a detailed profile of the compound's hygroscopic behavior.
-
Data Presentation
Table 1: Representative Moisture Sorption Data for a Hygroscopic Hydrochloride Salt at 25°C
Disclaimer: The following data is representative of a typical hygroscopic hydrochloride salt and is provided for illustrative purposes. Actual values for this compound may vary and should be determined experimentally.
| Relative Humidity (%) | Water Content (% w/w) - Sorption | Water Content (% w/w) - Desorption |
| 0 | 0.1 | 0.5 |
| 10 | 0.3 | 0.8 |
| 20 | 0.6 | 1.2 |
| 30 | 1.0 | 1.8 |
| 40 | 1.5 | 2.5 |
| 50 | 2.2 | 3.4 |
| 60 | 3.1 | 4.5 |
| 70 | 4.5 | 6.0 |
| 80 | 6.8 | 8.2 |
| 90 | 10.2 | 10.2 |
Visualizations
This compound Handling Workflow
Caption: Recommended workflow for handling this compound.
Ghrelin Receptor Signaling Pathway and the Action of this compound
Caption: Simplified ghrelin receptor signaling and YIL781 HCl action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. Troubleshooting API Degradation in Slow-Release Tablets – Pharma.Tips [pharma.tips]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. tainstruments.com [tainstruments.com]
Best practices for storing YIL781 hydrochloride stock solutions at -80°C.
This technical support guide provides best practices, troubleshooting advice, and frequently asked questions for the handling and storage of YIL781 hydrochloride stock solutions, with a specific focus on storage at -80°C.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in DMSO and ethanol (B145695) up to 100 mM[1][2][3][4]. For most in vitro applications, anhydrous DMSO is the preferred solvent for creating high-concentration stock solutions[5].
Q2: What is the recommended storage temperature and duration for this compound stock solutions?
A2: For long-term storage, this compound stock solutions should be stored at -80°C. Under these conditions, the solution is stable for up to 6 months[6][7]. For short-term storage, -20°C is acceptable for up to 1 month[6][7].
Q3: Should I aliquot my stock solution before storing it at -80°C?
A3: Yes. It is highly recommended to aliquot the stock solution into single-use volumes before long-term storage[5][8][9]. This practice minimizes repeated freeze-thaw cycles, which can lead to compound degradation and loss of activity.
Q4: Can I store this compound in aqueous solutions?
A4: It is generally not recommended to store this compound in aqueous solutions for extended periods, as this can lead to hydrolysis and degradation. For in vivo experiments, it is best to prepare fresh working solutions daily[6][7]. If you must dilute into an aqueous buffer for your experiment, it's best to make the initial serial dilutions in DMSO before adding the final diluted sample to your buffer.
Troubleshooting Guide
Problem 1: My this compound stock solution shows precipitation after thawing from -80°C.
-
Possible Cause 1: Solvent Hydration. DMSO is hygroscopic and can absorb moisture over time, which can reduce the solubility of the compound.
-
Solution: Use fresh, anhydrous DMSO to prepare your stock solution. Ensure the stock solution vial is tightly sealed to prevent moisture absorption.
-
-
Possible Cause 2: Concentration Exceeds Solubility at Lower Temperatures. The solubility of a compound can decrease at lower temperatures, leading to precipitation upon freezing and incomplete re-dissolution upon thawing.
-
Solution: Gently warm the vial to 37°C and vortex or sonicate briefly to aid in re-dissolving the precipitate[8]. If precipitation persists, consider preparing a new stock solution at a slightly lower concentration.
-
Problem 2: I am observing reduced efficacy of my this compound in my experiments.
-
Possible Cause 1: Compound Degradation. Repeated freeze-thaw cycles or improper storage can lead to the chemical degradation of this compound.
-
Possible Cause 2: Inaccurate Pipetting. Small volumes of high-concentration stock solutions can be difficult to pipette accurately, leading to variability in final experimental concentrations.
-
Solution: Use calibrated pipettes and consider performing serial dilutions to achieve your final working concentration.
-
Data Presentation
Table 1: Storage and Solubility of this compound
| Parameter | Recommendation | Source(s) |
| Stock Solution Solvent | DMSO or Ethanol | [1][2][3][4] |
| Maximum Solubility | 100 mM in DMSO/Ethanol | [1][2][3][4] |
| Long-Term Storage Temp. | -80°C | [6][7] |
| Long-Term Stability | Up to 6 months | [6][7] |
| Short-Term Storage Temp. | -20°C | [6][7] |
| Short-Term Stability | Up to 1 month | [6][7] |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 445.96 g/mol ), the required mass is 4.46 mg.
-
Weigh the compound: Carefully weigh out 4.46 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Tightly cap the tube and vortex thoroughly. If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes.
-
Store: Label the aliquots clearly and store them at -80°C for long-term storage.
Visualizations
Caption: Troubleshooting workflow for precipitated this compound stock solutions.
Caption: Simplified signaling pathway of Ghrelin receptor (GHSR1a) and inhibition by YIL781.
References
- 1. This compound, Ghrelin receptor antagonist (CAS 875258-85-8) | Abcam [abcam.com]
- 2. rndsystems.com [rndsystems.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. dbaitalia.it [dbaitalia.it]
Validation & Comparative
YIL781 Hydrochloride: A Comparative Guide to Ghrelin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of YIL781 hydrochloride with other prominent ghrelin receptor antagonists, supported by experimental data. The information is intended to assist researchers in selecting the appropriate tools for their studies on the ghrelin system and its role in metabolism, appetite regulation, and other physiological processes.
Overview of this compound
This compound is a potent and selective antagonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2] It is a small molecule that has been instrumental in elucidating the physiological functions of the ghrelin system.[2][3] YIL781 acts as a competitive antagonist, blocking the effects of ghrelin on downstream signaling pathways.[3]
Comparative Analysis of Ghrelin Receptor Antagonists
The following table summarizes the quantitative data for this compound and other notable ghrelin receptor antagonists, providing a basis for comparison of their performance.
| Compound | Class | Binding Affinity (Kᵢ/K₉) | Functional Antagonism (pIC₅₀/pA₂) | Species | Key Characteristics |
| This compound | Quinazolinone | Kᵢ = 17 nM[1][2][4] | pIC₅₀ = 7.90 - 8.27 (Calcium response)[5][6]; pA₂ = 7.54[7] | Rat[7][8] | Potent, selective, and orally active.[5][6] Improves glucose homeostasis.[1][2] |
| PF-05190457 | Spiro-piperidine | K₉ = 3 nM[7][9] | pKᵢ = 8.36[6] | Human[7][9] | Potent and selective inverse agonist that has entered clinical trials.[9][10] |
| GSK1614343 | Pyrrolo[1,2-a]pyrazine | - | pIC₅₀ = 7.90 (Calcium response)[11] | Rat[8][11][12] | Potent antagonist; unexpectedly showed orexigenic effects in some studies.[12][13] |
Ghrelin Receptor Signaling Pathways
The ghrelin receptor is a G protein-coupled receptor (GPCR) that, upon activation by ghrelin, initiates a cascade of intracellular signaling events. Antagonists like YIL781 prevent the activation of these pathways. The primary signaling pathways are depicted below.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for key experiments used to characterize ghrelin receptor antagonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a compound for the ghrelin receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably or transiently expressing the human or rat GHS-R1a.
-
Assay Buffer: A typical buffer consists of 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 2.5 mM EDTA, and 0.4% BSA, at pH 7.4.[14]
-
Competition Binding: A fixed concentration of a radiolabeled ghrelin analog (e.g., [¹²⁵I]-Ghrelin) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled antagonist (e.g., YIL781).
-
Incubation: The reaction is incubated for a defined period (e.g., 60 minutes at 27°C) to reach equilibrium.[14]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., GF/C filters).
-
Detection: The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Functional Assay: Intracellular Calcium Mobilization
Objective: To assess the functional antagonism (pIC₅₀ or pA₂) of a compound by measuring its ability to block ghrelin-induced intracellular calcium release.
Methodology:
-
Cell Culture: Cells endogenously or recombinantly expressing GHS-R1a (e.g., HEK293 or U2OS cells) are cultured in appropriate media.[8]
-
Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist (e.g., YIL781) or vehicle.
-
Ghrelin Stimulation: A fixed concentration of ghrelin is added to the cells to stimulate calcium release.
-
Signal Detection: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The ability of the antagonist to inhibit the ghrelin-induced calcium response is quantified, and the IC₅₀ or pA₂ value is determined from the concentration-response curves.
Conclusion
This compound is a valuable research tool for investigating the ghrelin system. Its well-characterized properties as a potent and selective ghrelin receptor antagonist make it a suitable candidate for a wide range of in vitro and in vivo studies. When selecting a ghrelin receptor antagonist, researchers should consider the specific requirements of their experimental design, including the desired mode of action (antagonist vs. inverse agonist) and the relevant species for their model system. This guide provides a starting point for comparing this compound to other available compounds, facilitating informed decisions in the pursuit of novel therapeutic strategies targeting the ghrelin receptor.
References
- 1. Pharmacokinetics and pharmacodynamics of PF‐05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YIL 781 hydrochloride | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacological characterization of the ghrelin receptor antagonist, GSK1614343 in rat RC-4B/C cells natively expressing GHS type 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of the first in class clinical candidate PF-05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose-dependent insulin secretion ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and pharmacodynamics of PF-05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. GSK1614343, a novel ghrelin receptor antagonist, produces an unexpected increase of food intake and body weight in rodents and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. resources.revvity.com [resources.revvity.com]
A Head-to-Head Comparison of Ghrelin Receptor Ligands: YIL781 hydrochloride and PF-5190457
For Researchers, Scientists, and Drug Development Professionals
The ghrelin receptor (GHSR-1a) has emerged as a promising therapeutic target for a range of metabolic and neurobehavioral disorders, including obesity, type 2 diabetes, and alcohol use disorder. This guide provides a comprehensive, data-driven comparison of two prominent small molecule ghrelin receptor modulators: YIL781 hydrochloride and PF-5190457. We will delve into their distinct mechanisms of action, compare their pharmacological properties with supporting experimental data, and provide detailed overviews of the key experimental protocols used in their characterization.
At a Glance: Key Pharmacological Distinctions
| Feature | This compound | PF-5190457 |
| Mechanism of Action | Competitive Antagonist | Competitive Antagonist & Inverse Agonist |
| Target | Ghrelin Receptor (GHSR-1a) | Ghrelin Receptor (GHSR-1a) |
| Reported Affinity (Ki/Kd) | Ki = 17 nM[1][2] | Kd = 3 nM |
| Functional Activity | Blocks ghrelin-induced signaling | Blocks ghrelin-induced signaling and reduces basal receptor activity[2][3] |
| Therapeutic Potential | Obesity, Type 2 Diabetes[4] | Obesity, Type 2 Diabetes, Alcohol Use Disorder[2][5] |
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and PF-5190457. It is important to note that these values were determined in separate studies and direct comparison should be made with consideration of potential variations in experimental conditions.
In Vitro Binding Affinity at the Ghrelin Receptor (GHSR-1a)
| Compound | Parameter | Value | Cell Line | Radioligand | Reference |
| This compound | Ki | 17 nM | - | - | [1][2] |
| PF-5190457 | Kd | 3 nM | HEK293 | [125I]-Ghrelin | |
| PF-5190457 | pKi | 8.36 | - | - | [6] |
In Vitro Functional Activity
| Compound | Assay | Parameter | Value | Effect | Reference |
| This compound | Calcium Mobilization | pIC50 | 7.90 & 8.27 | Inhibition of ghrelin-induced response | - |
| PF-5190457 | Europium-GTP | Kb | - | Antagonist of ghrelin-stimulated activity | [7] |
| PF-5190457 | Europium-GTP | - | - | Inverse agonist activity in the absence of ghrelin | [7] |
Mechanism of Action: Antagonism vs. Inverse Agonism
Both this compound and PF-5190457 are potent ligands for the ghrelin receptor. However, they exhibit a crucial difference in their mechanism of action.
This compound acts as a competitive antagonist . This means it binds to the ghrelin receptor and blocks the binding of the endogenous ligand, ghrelin, thereby preventing ghrelin-induced downstream signaling.
PF-5190457 , on the other hand, is a competitive antagonist with inverse agonist properties.[2][3] Like YIL781, it blocks the action of ghrelin. However, it also reduces the basal, or constitutive, activity of the ghrelin receptor that occurs even in the absence of ghrelin.[2] This dual action may offer a more profound suppression of the ghrelin system.
References
- 1. Ghrelin's second life: From appetite stimulator to glucose regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel ghrelin receptor inverse agonist PF-5190457 administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the first in class clinical candidate PF-05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose-dependent insulin secretion ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of PF-5190457, a Potent, Selective, and Orally Bioavailable Ghrelin Receptor Inverse Agonist Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological characterization of the first in class clinical candidate PF‐05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose‐dependent insulin secretion ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ghrelin Receptor Antagonists: YIL781 Hydrochloride vs. JMV 2959
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent small-molecule ghrelin receptor antagonists: YIL781 hydrochloride and JMV 2959. The information presented is collated from publicly available experimental data to assist researchers in selecting the appropriate tool for their studies on the ghrelin system and its role in metabolism, appetite regulation, and other physiological processes.
Introduction to Ghrelin and its Antagonism
Ghrelin, a peptide hormone primarily produced by the stomach, is the endogenous ligand for the growth hormone secretagogue receptor type 1a (GHS-R1a). This receptor is a G protein-coupled receptor (GPCR) that, upon activation, stimulates various physiological responses, including the release of growth hormone, increased appetite, and modulation of energy homeostasis. The antagonism of the ghrelin receptor is a key area of research for developing therapeutics to combat obesity, metabolic syndrome, and substance use disorders. This compound and JMV 2959 are two non-peptidic antagonists that have been instrumental in advancing our understanding of the ghrelin system.
Mechanism of Action
Both this compound and JMV 2959 act as competitive antagonists at the ghrelin receptor (GHS-R1a). They bind to the receptor and block the binding of endogenous ghrelin, thereby inhibiting its downstream signaling pathways. The GHS-R1a is known to signal through at least two major pathways: the Gαq/11 pathway, which leads to intracellular calcium mobilization, and the β-arrestin pathway, which is involved in receptor desensitization and internalization, as well as G protein-independent signaling.
dot
Caption: Ghrelin receptor (GHS-R1a) signaling and points of antagonism by YIL781 and JMV 2959.
Quantitative Comparison of In Vitro Performance
The following tables summarize the available quantitative data for this compound and JMV 2959 from various in vitro studies. It is important to note that these values were determined in different laboratories and under potentially different experimental conditions, which may affect direct comparability.
Table 1: Receptor Binding Affinity
| Compound | Parameter | Value | Species | Cell Line/Tissue | Reference |
| This compound | Ki | 17 nM | Human | Recombinant | [1][2] |
| JMV 2959 | IC50 | 32 nM | Not Specified | Not Specified | [3] |
| Kb | 19 nM | Not Specified | Not Specified | [4] |
Table 2: Functional Antagonism
| Compound | Assay | Parameter | Value | Species | Cell Line | Reference |
| This compound | Calcium Mobilization | pIC50 | 7.90 | Mouse | HEK293 | [5] |
| Calcium Mobilization | pIC50 | 8.27 | Not Specified | Not Specified | [5] | |
| JMV 2959 | Not specified to not affect intracellular Ca2+ mobilization | - | - | Not Specified | Not Specified | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize ghrelin receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the ghrelin receptor.
Objective: To measure the displacement of a radiolabeled ghrelin analog from the GHS-R1a by the test compound (YIL781 or JMV 2959).
Materials:
-
Membrane preparations from cells expressing GHS-R1a (e.g., HEK293 or CHO cells).
-
Radioligand: [125I]-His-Ghrelin.
-
Assay Buffer: 25 mM HEPES (pH 7.4), 1 mM CaCl2, 5 mM MgCl2, 2.5 mM EDTA, 0.4% BSA.[5]
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4).[5]
-
Test compounds (YIL781, JMV 2959) at various concentrations.
-
Non-specific binding control: High concentration of unlabeled ghrelin (e.g., 1 µM).[5]
-
Glass fiber filters (e.g., GF/C) presoaked in 0.5% polyethyleneimine (PEI).[5]
-
Scintillation counter.
Procedure:
-
Membrane Dilution: Dilute the cell membrane preparation in the assay buffer.[5]
-
Incubation: In a 96-well plate, combine the diluted membranes, the radioligand at a fixed concentration (near its Kd), and varying concentrations of the test compound or the non-specific binding control.[5]
-
Equilibration: Incubate the plate for 60 minutes at 27°C to allow the binding to reach equilibrium.[5]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[5]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
dot
Caption: Workflow for a radioligand binding assay.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the ghrelin-induced increase in intracellular calcium, a key downstream event of Gαq/11 signaling.
Objective: To determine the potency (IC50 or pIC50) of YIL781 or JMV 2959 in blocking ghrelin-stimulated calcium release.
Materials:
-
Cells stably expressing GHS-R1a (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Ghrelin (agonist).
-
Test compounds (YIL781, JMV 2959).
-
A fluorescence plate reader with automated liquid handling (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the GHS-R1a expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for a specified time at 37°C.
-
Compound Pre-incubation: Wash the cells with assay buffer and then add the test compounds (antagonists) at various concentrations. Incubate for a defined period.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Add a fixed concentration of ghrelin (agonist) to all wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 or pIC50.
dot
Caption: Workflow for a calcium mobilization assay.
In Vivo Performance
Both YIL781 and JMV 2959 have been evaluated in various animal models to assess their effects on food intake, body weight, and other physiological parameters.
-
This compound: In vivo studies have shown that YIL781 can improve glucose homeostasis in rats.[5] It has also been demonstrated to suppress appetite and promote weight loss in diet-induced obese mice.[6]
-
JMV 2959: JMV 2959 has been shown to reduce food intake in rodents.[2] It has also been extensively studied for its effects on reducing the rewarding properties of addictive substances like alcohol and cocaine.
A direct comparative in vivo study between YIL781 and JMV 2959 has not been identified in the public literature, making a definitive statement on their relative in vivo efficacy challenging.
In Vivo Food Intake Study Protocol (Rodent Model)
Objective: To evaluate the effect of YIL781 or JMV 2959 on food consumption in rodents.
Materials:
-
Rodents (mice or rats) housed individually.
-
Standard chow and/or a high-fat diet.
-
Test compounds (YIL781 or JMV 2959) formulated for the desired route of administration (e.g., oral gavage, intraperitoneal injection).
-
Vehicle control.
-
Balances for weighing animals and food.
Procedure:
-
Acclimation: Individually house the animals and allow them to acclimate to the housing conditions and diet for a set period.
-
Baseline Measurement: Measure and record the baseline body weight and daily food intake for several days before the start of the treatment.
-
Dosing: Administer the test compound or vehicle to the animals at a specific time each day.
-
Food Intake Measurement: Measure the amount of food consumed over a defined period (e.g., 2, 4, 24 hours) after dosing. This is done by weighing the food hopper at the beginning and end of the measurement period, accounting for any spillage.
-
Body Weight Measurement: Monitor and record the body weight of the animals daily.
-
Data Analysis: Compare the food intake and change in body weight between the treatment groups and the vehicle control group using appropriate statistical methods.
Summary and Conclusion
Both this compound and JMV 2959 are potent and valuable research tools for investigating the ghrelin system. Based on the available data:
-
This compound has a reported Ki of 17 nM and demonstrates functional antagonism in calcium mobilization assays with pIC50 values in the range of 7.90-8.27.[1][2][5]
-
JMV 2959 has a reported IC50 of 32 nM in a binding assay and a Kb of 19 nM.[3][4]
While both compounds effectively antagonize the ghrelin receptor, the choice between them may depend on the specific experimental context. For instance, JMV 2959 has a more extensive publication record in studies related to addiction and reward, while YIL781 has been characterized in the context of glucose metabolism and weight loss.
The lack of direct comparative studies highlights a gap in the literature. Future research directly comparing the in vitro and in vivo pharmacology, as well as the pharmacokinetic profiles of YIL781 and JMV 2959, would be highly beneficial for the scientific community. Researchers should carefully consider the available data and the specific requirements of their experimental design when selecting a ghrelin receptor antagonist.
References
- 1. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Predicting Pharmacokinetics in Rats Using Machine Learning: A Comparative Study Between Empirical, Compartmental, and PBPK‐Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacokinetics, Tissue Distribution, and Excretion Characteristics of a Radix Polygoni Multiflori Extract in Rats [frontiersin.org]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antagonistic Activity of YIL781 Hydrochloride In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of YIL781 hydrochloride, a potent ghrelin receptor antagonist, with other known antagonists. The objective is to offer a clear, data-driven resource for validating its antagonistic activity. This document outlines detailed experimental protocols and presents comparative data in a structured format to aid in the evaluation and potential application of this compound in research and drug development.
Introduction to this compound
This compound is a small molecule antagonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor type 1a (GHS-R1a). The ghrelin receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand ghrelin, stimulates various physiological processes, including appetite, growth hormone secretion, and glucose metabolism. Antagonism of this receptor is a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes.
Comparative In Vitro Activity
The antagonistic potency of this compound has been evaluated and compared with other known ghrelin receptor antagonists, namely GSK1614343 and PF-05190457. The following table summarizes their in vitro activities based on receptor binding affinity and functional antagonism. JMV2959 is included as a well-characterized positive control antagonist.
| Compound | Target | Assay Type | Metric | Value | Reference |
| This compound | Ghrelin Receptor (GHS-R1a) | Radioligand Binding | Kᵢ | 17 nM | |
| Functional Antagonism (IP Accumulation) | pK₋B | 7.54 | [1] | ||
| Functional Antagonism (Calcium Mobilization) | pIC₅₀ | 8.27 | [1] | ||
| GSK1614343 | Ghrelin Receptor (GHS-R1a) | Functional Antagonism (IP Accumulation) | pK₋B | 8.03 | [1] |
| Functional Antagonism (Calcium Mobilization) | pIC₅₀ | 7.90 | [1] | ||
| PF-05190457 | Ghrelin Receptor (GHS-R1a) | Radioligand Binding | K₋d | 3 nM | [2] |
| JMV2959 (Positive Control) | Ghrelin Receptor (GHS-R1a) | Functional Antagonism | IC₅₀ | 32 nM |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of this compound, it is essential to visualize the ghrelin receptor signaling pathway and the experimental workflows used to assess its antagonism.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below to ensure reproducibility and accurate comparison.
Radioligand Competition Binding Assay
This assay determines the affinity of a test compound for the ghrelin receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human GHS-R1a
-
Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Radioligand (e.g., [¹²⁵I]-Ghrelin)
-
This compound and competitor compounds
-
Non-specific binding control (e.g., high concentration of unlabeled ghrelin)
-
GF/C filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture HEK293-GHS-R1a cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in membrane preparation buffer and centrifuge to pellet membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Competition Binding:
-
In a 96-well plate, add a fixed concentration of radioligand to each well.
-
Add increasing concentrations of this compound or competitor compounds.
-
For non-specific binding, add a high concentration of unlabeled ghrelin.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the reaction mixture through a GF/C filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the ghrelin-induced increase in intracellular calcium concentration.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GHS-R1a
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (B1678239) (to prevent dye leakage)
-
Ghrelin (agonist)
-
This compound and competitor compounds
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating:
-
Seed the GHS-R1a expressing cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and probenecid in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 1 hour, followed by incubation at room temperature for 30 minutes to allow for de-esterification of the dye.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of this compound and competitor compounds in assay buffer.
-
Add the antagonist solutions to the cell plate and incubate for a specified period.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Prepare a solution of ghrelin in assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Place the cell plate into the fluorescence microplate reader.
-
Establish a baseline fluorescence reading.
-
Automatically inject the ghrelin solution into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., every second for 60-120 seconds).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ or pIC₅₀ value from the resulting dose-response curve.
-
Conclusion
This guide provides a framework for the in vitro validation of this compound as a ghrelin receptor antagonist. The presented data and detailed protocols allow for a direct and objective comparison with other known antagonists. By following these standardized methods, researchers can reliably assess the potency and efficacy of this compound and its potential as a tool for studying the ghrelin system or as a lead compound for therapeutic development.
References
- 1. Pharmacological characterization of the ghrelin receptor antagonist, GSK1614343 in rat RC-4B/C cells natively expressing GHS type 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the first in class clinical candidate PF-05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose-dependent insulin secretion ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
YIL781 Hydrochloride: A Comparative Analysis of GPCR Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
YIL781 hydrochloride is a potent and selective antagonist of the ghrelin receptor (GHS-R1a), a G protein-coupled receptor (GPCR) critically involved in regulating appetite, growth hormone release, and metabolism. Its utility as a research tool and potential therapeutic agent necessitates a thorough understanding of its selectivity profile. This guide provides a comparative analysis of this compound's cross-reactivity with other GPCRs, supported by experimental data and detailed methodologies for assessing receptor binding and functional activity.
Selectivity Profile of this compound
This compound demonstrates high affinity for the ghrelin receptor (GHS-R1a) with a reported inhibitory constant (Ki) of 17 nM. Publicly available data on its cross-reactivity across a broad panel of GPCRs is limited. However, studies have shown that it possesses negligible affinity for the motilin receptor, another GPCR involved in gastrointestinal motility.[1]
Table 1: Comparative Binding Affinities of this compound
| Receptor | Ligand | Ki (nM) |
| Ghrelin Receptor (GHS-R1a) | This compound | 17 |
| Motilin Receptor | This compound | 6000 |
Comparison with Alternative Ghrelin Receptor Antagonists
For researchers considering alternatives to this compound, several other ghrelin receptor antagonists are commercially available. The selection of an appropriate antagonist may depend on factors such as potency, selectivity, and the specific experimental context.
Table 2: Commercially Available Ghrelin Receptor Antagonists
| Compound | Target | Reported Affinity (Ki or IC50) |
| PF-05190457 | Ghrelin Receptor (GHS-R1a) | ~2 nM (IC50) |
| JMV2959 | Ghrelin Receptor (GHS-R1a) | ~50 nM (IC50) |
| [D-Lys3]-GHRP-6 | Ghrelin Receptor (GHS-R1a) | ~46 nM (Ki) |
| Anamorelin (ONO-7643) | Ghrelin Receptor (GHS-R1a) | ~0.8 nM (Ki) |
Experimental Protocols for Assessing GPCR Cross-Reactivity
To determine the selectivity of a compound like this compound, two primary types of assays are commonly employed: radioligand binding assays to assess direct interaction with the receptor, and functional assays to measure the biological response following receptor activation or inhibition.
Radioligand Binding Assay (Competition)
This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the binding affinity (Ki) of this compound for a panel of GPCRs.
Materials:
-
Cell membranes prepared from cell lines expressing the GPCR of interest.
-
Radiolabeled ligand specific for the GPCR.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add cell membranes, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of this compound.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, unlabeled ligand for the target receptor.
-
Incubate the plates at room temperature for a sufficient time to reach binding equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Intracellular Calcium Mobilization Assay
This functional assay is suitable for GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium upon activation.
Objective: To determine if this compound acts as an antagonist at Gq-coupled GPCRs.
Materials:
-
Cell line expressing the GPCR of interest (e.g., HEK293 or CHO cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Known agonist for the GPCR.
-
This compound.
-
96- or 384-well black, clear-bottom microplates.
-
A fluorescence plate reader with an integrated liquid handling system.
Procedure:
-
Plate the cells in the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves a 1-2 hour incubation.
-
Wash the cells with assay buffer to remove excess dye.
-
To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add a known agonist for the target GPCR at a concentration that elicits a sub-maximal response (e.g., EC80).
-
Monitor the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
The ability of this compound to inhibit the agonist-induced calcium signal is quantified to determine its potency as an antagonist (IC50).
References
Efficacy Showdown: YIL781 Hydrochloride vs. GSK1614343 in Ghrelin Receptor Antagonism
A Comparative Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive comparison of the efficacy of two prominent ghrelin receptor antagonists, YIL781 hydrochloride and GSK1614343. Both compounds target the growth hormone secretagogue receptor type 1a (GHSR1a), a key player in appetite regulation, glucose homeostasis, and growth hormone secretion. This document synthesizes available preclinical data to offer an objective overview of their performance, supported by experimental details and visual representations of key biological pathways and workflows.
At a Glance: Potency and In Vitro Efficacy
A head-to-head comparison of this compound and GSK1614343 in rat pituitary adenoma cells (RC-4B/C), which endogenously express the GHSR1a, reveals comparable in vitro potencies. The following table summarizes key efficacy parameters from functional assays.
| Parameter | This compound | GSK1614343 | Reference |
| pIC50 (Calcium Response, rat recombinant receptor) | 8.27 | 7.90 | [1] |
| pKB ([3H]-IP Accumulation, RC-4B/C cells) | 7.54 | 8.03 | [1] |
| Ki (GHSR1a binding affinity) | 17 nM | Not explicitly stated in direct comparison | [2] |
Note: pIC50 represents the negative logarithm of the molar concentration of an inhibitor that produces 50% of the maximum possible inhibition. pKB is the negative logarithm of the equilibrium dissociation constant of a competitive antagonist. Ki is the inhibition constant, representing the concentration of inhibitor required to produce half-maximum inhibition.
In Vivo Efficacy: A Divergence in Phenotypic Outcomes
While both compounds demonstrate potent in vitro antagonism of the ghrelin receptor, their in vivo effects on appetite and body weight present a more complex picture.
This compound: Studies on this compound have consistently demonstrated its ability to suppress appetite and promote weight loss in animal models.[3] Daily oral administration to diet-induced obese mice resulted in reduced food intake and a significant decrease in body weight, primarily due to a selective loss of fat mass.[4] Furthermore, YIL781 has been shown to improve glucose tolerance by enhancing glucose-dependent insulin (B600854) secretion.[4]
GSK1614343: In contrast, GSK1614343 has been reported to produce an unexpected increase in food intake and body weight in both rodents and dogs.[5][6] This orexigenic effect is mediated by the GHSR1a, as it was abolished in ghrelin receptor null mice.[5] Despite stimulating feeding, GSK1614343 was effective in inhibiting growth hormone secretion.[5] This dissociation between the effects on appetite and growth hormone release suggests a more complex regulatory mechanism within the ghrelin system.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental approaches used to evaluate these compounds, the following diagrams are provided.
Caption: Ghrelin Receptor (GHSR1a) Signaling Pathway.
Caption: Experimental Workflow for Ghrelin Receptor Antagonist Evaluation.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in the evaluation of this compound and GSK1614343. These are intended to provide a methodological overview.
Intracellular Calcium Mobilization Assay (FLIPR Assay)
This assay measures the ability of an antagonist to inhibit ghrelin-induced increases in intracellular calcium concentration.
-
Cell Culture: HEK293 cells stably expressing the human GHSR1a or rat RC-4B/C cells endogenously expressing the receptor are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed with assay buffer. Serial dilutions of the antagonist (YIL781 or GSK1614343) or vehicle are added to the wells and incubated for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence is measured before the addition of an EC80 concentration of ghrelin. Post-stimulation fluorescence is monitored in real-time.
-
Data Analysis: The increase in fluorescence upon ghrelin stimulation is quantified. The inhibitory effect of the antagonist is calculated, and IC50 values are determined by fitting the data to a four-parameter logistic equation.
[³H]-Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the accumulation of inositol phosphates, downstream messengers of Gq-coupled receptor activation, to determine the potency of a competitive antagonist.
-
Cell Culture and Labeling: Cells expressing GHSR1a are seeded in 24-well plates and incubated overnight with a medium containing [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
Assay Incubation: The labeling medium is removed, and cells are washed. Cells are then pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase) and the test antagonist (YIL781 or GSK1614343) for 15 minutes.
-
Agonist Stimulation: Ghrelin is added to the wells, and the plates are incubated for 60 minutes at 37°C to allow for the accumulation of [³H]-IPs.
-
Extraction and Quantification: The reaction is terminated by the addition of a cold acid solution (e.g., perchloric acid). The cell lysates are neutralized, and the total [³H]-IPs are separated from free [³H]-inositol using anion-exchange chromatography columns. The radioactivity of the eluted [³H]-IP fraction is measured by liquid scintillation counting.
-
Data Analysis: The antagonist's ability to shift the concentration-response curve of ghrelin is used to calculate the pKB value using the Schild equation.
In Vivo Food Intake and Body Weight Study
This experiment evaluates the effect of the antagonists on appetite and body weight in a relevant animal model.
-
Animal Model: Diet-induced obese (DIO) mice or standard laboratory rats are used. Animals are acclimated and housed under controlled conditions with a standard light-dark cycle.
-
Compound Administration: this compound or GSK1614343 is administered orally or via intraperitoneal injection at various doses. A vehicle control group is included.
-
Measurements: Food intake and body weight are measured daily for the duration of the study (e.g., 14-28 days). Body composition (fat and lean mass) can be assessed at the beginning and end of the study using techniques like DEXA or NMR.
-
Data Analysis: Changes in cumulative food intake, body weight, and body composition are compared between the treatment and vehicle groups using appropriate statistical methods (e.g., ANOVA).
Oral Glucose Tolerance Test (OGTT)
This test assesses the impact of the antagonists on glucose metabolism.
-
Animal Preparation: Animals are fasted overnight prior to the test.
-
Compound Administration: The antagonist or vehicle is administered orally at a specified time before the glucose challenge.
-
Glucose Challenge and Blood Sampling: A baseline blood sample is collected (time 0). A concentrated glucose solution is then administered orally. Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: Blood glucose levels are measured for each sample. The area under the curve (AUC) for glucose is calculated and compared between the treatment and control groups to determine the effect on glucose tolerance. Plasma insulin levels can also be measured to assess the impact on insulin secretion.
Conclusion
This compound and GSK1614343 are both potent in vitro antagonists of the ghrelin receptor. However, their in vivo efficacy profiles diverge significantly, particularly concerning their effects on appetite and body weight. This compound demonstrates a more conventional antagonist profile by reducing food intake and promoting weight loss, in addition to improving glucose homeostasis. In contrast, GSK1614343 exhibits an unexpected orexigenic effect, highlighting the complexity of ghrelin receptor signaling and its physiological consequences. This comparative guide underscores the importance of comprehensive in vivo characterization in the drug discovery process and provides researchers with a foundational understanding of the preclinical data for these two important research compounds.
References
- 1. GSK1614343, a novel ghrelin receptor antagonist, produces an unexpected increase of food intake and body weight in rodents and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPCR Ligand Screening Workflow | Omic [omic.ai]
- 4. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Biased Agonism: A Comparative Analysis of YIL781 Hydrochloride and Abb13d at the Ghrelin Receptor
For researchers, scientists, and drug development professionals, understanding the nuanced signaling of G protein-coupled receptors (GPCRs) is paramount. This guide provides a detailed comparison of the biased agonism of two small molecules targeting the ghrelin receptor (GHS-R1a): YIL781 hydrochloride and Abb13d. By presenting key experimental data, detailed protocols, and visual signaling pathways, this document aims to facilitate a comprehensive understanding of their distinct pharmacological profiles.
The ghrelin receptor, a key regulator of appetite, growth hormone release, and metabolism, presents a complex signaling landscape. Ligands can preferentially activate certain downstream pathways over others, a phenomenon known as biased agonism. This offers the potential for developing therapeutics with improved efficacy and reduced side effects. This compound and Abb13d are two such ligands that exhibit profound differences in their interaction with the GHS-R1a, serving as excellent tools to dissect the physiological consequences of biased signaling.
Quantitative Comparison of this compound and Abb13d
The functional activities of this compound and Abb13d at the ghrelin receptor (GHS-R1a) highlight their distinct biased signaling profiles. This compound acts as a biased agonist, selectively activating Gαq/11 and Gα12 signaling pathways without engaging the β-arrestin pathway. In contrast, Abb13d demonstrates inverse agonism specifically at the Gαq/11 pathway. The following table summarizes the available quantitative data for these compounds.
| Parameter | This compound | Abb13d | Reference |
| Target | Ghrelin Receptor (GHS-R1a) | Ghrelin Receptor (GHS-R1a) | [1] |
| Mechanism of Action | Biased Agonist (Gαq/11, Gα12) / Antagonist | Inverse Agonist (Gαq/11) | [1] |
| Gαq/11 Signaling | Agonist | Inverse Agonist | [1] |
| pIC50 (vs. Ghrelin) | 7.90, 8.27 (inhibition of Ca2+ response) | Not explicitly reported, but acts as an inverse agonist | [2] |
| β-Arrestin Recruitment | No significant agonistic activity | Weak inverse agonist | [1] |
| Ki (antagonist activity) | 17 nM | Not reported | [3] |
Signaling Pathways and Biased Agonism
The differential effects of this compound and Abb13d can be understood by examining the downstream signaling cascades of the ghrelin receptor. Upon activation, GHS-R1a can couple to various G proteins, primarily Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. Alternatively, the receptor can signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G protein-independent signaling.
YIL781's bias towards Gαq/11 and Gα12 pathways suggests it selectively promotes cellular responses mediated by these G proteins, while avoiding those associated with β-arrestin. Conversely, Abb13d's inverse agonism at Gαq/11 indicates it can reduce the basal, ligand-independent activity of this specific pathway.
References
Unveiling the Oral Bioavailability of YIL781 Hydrochloride: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the oral bioavailability of a compound is a critical step in the journey from laboratory discovery to potential clinical application. This guide provides a comparative analysis of the oral bioavailability of YIL781 hydrochloride, a potent ghrelin receptor antagonist, alongside an alternative compound, PF-5190457. Due to the limited availability of specific quantitative oral bioavailability data for this compound in publicly accessible literature, this guide will focus on the available qualitative information and present a standardized experimental protocol for determining this crucial pharmacokinetic parameter.
While direct comparative data is currently unavailable, this guide will equip researchers with the necessary framework and methodologies to conduct their own comparative studies.
Executive Summary of Comparative Oral Bioavailability
| Compound | Target | Reported Oral Bioavailability in Rats |
| This compound | Ghrelin Receptor (Antagonist) | Described as "orally active," suggesting some level of systemic absorption after oral administration. Specific quantitative data (F%) is not publicly available. |
| PF-5190457 | Ghrelin Receptor (Inverse Agonist) | Described as having "moderate oral bioavailability in rat" and "excellent absorption (Fa = 100%)". Specific quantitative data (F%) is not publicly available.[1] |
Note: The lack of specific F% values for both compounds in the public domain prevents a direct quantitative comparison. The information provided is based on qualitative descriptions found in existing literature.
Experimental Protocol: Determining Oral Bioavailability in a Rat Model
This section outlines a comprehensive, step-by-step protocol for determining the oral bioavailability of a test compound, such as this compound, in a rat model. This protocol is designed to be a robust starting point for in-house studies.
Objective
To determine the absolute oral bioavailability (F%) of a test compound in rats by comparing the plasma concentration-time profiles following oral (PO) and intravenous (IV) administration.
Materials and Animals
-
Test Compound: this compound
-
Vehicle for Oral Administration: To be determined based on the compound's solubility (e.g., 0.5% methylcellulose, polyethylene (B3416737) glycol 400).
-
Vehicle for Intravenous Administration: To be determined based on the compound's solubility (e.g., saline, DMSO/PEG mixture).
-
Animals: Male Sprague-Dawley rats (or other appropriate strain), typically 8-10 weeks old, with a body weight range of 200-250g. Animals should be cannulated in the jugular vein for serial blood sampling.
-
Dosing Equipment: Oral gavage needles, syringes, IV infusion pumps.
-
Blood Collection: Heparinized tubes, centrifuges.
-
Analytical Equipment: LC-MS/MS or other validated bioanalytical method for quantifying the test compound in plasma.
Experimental Design
-
Groups:
-
Group 1: Intravenous (IV) administration (n=3-5 rats)
-
Group 2: Oral (PO) administration (n=3-5 rats)
-
-
Dose Selection: The dose for both routes should be selected based on preclinical efficacy and toxicology data. A common approach is to use a dose that is expected to elicit a pharmacological response.
-
Acclimatization: Animals should be acclimated to the housing conditions for at least one week prior to the study.
-
Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with free access to water.
Dosing and Sample Collection
-
Intravenous Administration:
-
Administer the test compound as a single bolus injection or a short infusion via the tail vein or a previously implanted catheter.
-
Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula at predose (0) and at specified time points post-dose (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).
-
-
Oral Administration:
-
Administer the test compound solution/suspension via oral gavage.
-
Collect blood samples from the jugular vein cannula at predose (0) and at specified time points post-dose (e.g., 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours).
-
-
Sample Processing: Immediately place blood samples into heparinized tubes and centrifuge to separate the plasma. Store plasma samples at -80°C until analysis.
Bioanalytical Method
-
Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of the test compound in rat plasma. The method should be validated for linearity, accuracy, precision, and stability.
Pharmacokinetic Analysis
-
Plot the mean plasma concentration of the test compound versus time for both IV and PO administration routes.
-
Calculate the following pharmacokinetic parameters using non-compartmental analysis software (e.g., WinNonlin):
-
Area Under the Curve (AUC): Calculate AUC from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).
-
Maximum Plasma Concentration (Cmax): For the oral dose.
-
Time to Maximum Plasma Concentration (Tmax): For the oral dose.
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of Distribution (Vd)
-
-
Calculation of Oral Bioavailability (F%): F% = [(AUCPO / DosePO) / (AUCIV / DoseIV)] x 100
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the key steps involved in determining the oral bioavailability of a compound.
Caption: Experimental workflow for determining oral bioavailability.
Signaling Pathway Context: The Ghrelin Receptor
This compound and PF-5190457 both target the ghrelin receptor (GHSR-1a), a G protein-coupled receptor. Understanding the signaling pathway of this receptor is crucial for interpreting the pharmacological effects of these compounds.
Caption: Simplified ghrelin receptor signaling pathway.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of YIL781 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical waste management protocols is a critical component of this responsibility. This document provides essential, step-by-step guidance for the safe disposal of YIL781 hydrochloride, a potent ghrelin receptor antagonist. Following these procedures will help protect laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate personal protective equipment (PPE). Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[1]
-
Body Protection: Wear fire/flame resistant and impervious clothing.[1]
Avoid the formation of dust and aerosols.[1] In case of a spill, do not let the chemical enter drains.[1] Evacuate personnel to a safe area and remove all sources of ignition.[1]
Step-by-Step Disposal Protocol for this compound
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated labware (e.g., weighing boats, spatulas), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: For solutions of this compound, it is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] Collect this liquid waste in a separate, compatible container.
-
Segregation: At a minimum, the following wastes should be stored separately: Acids, Bases, Amines, Cyanides, Halogenated Solvents, Metals, Non-halogenated Solvents, Oxidizers, Sulfides, Water Reactive and Extremely Toxic compounds.[3]
2. Container Selection and Labeling:
-
Use suitable, closed containers for disposal.[1] The containers must be made of a material compatible with the chemical waste.
-
All waste containers must have tightly fitting caps (B75204) and be kept closed at all times except when waste is being added.[3]
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations.
3. Storage of Chemical Waste:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Ensure that waste containers are regularly inspected for leaks or damage.
4. Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[4]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[3][4]
-
After triple-rinsing, the container can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1] Alternatively, combustible packaging can be incinerated.[1]
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| Storage Temperature (Short Term) | 2 - 8 °C (weeks to 3 months) | [2] |
| Storage Temperature (Long Term) | -20°C (3 months to years) | [2] |
| Waste Container Fill Level | Do not fill over 90% of their capacity. | [5] |
Experimental Protocols
While this document focuses on disposal, it is important to note that this compound is a ghrelin receptor (GHS-R1a) antagonist with a Ki of 17 nM. It is used in research to block the effects of ghrelin on insulin (B600854) secretion and to improve glucose homeostasis. For detailed experimental protocols involving this compound, researchers should consult relevant publications and internal standard operating procedures.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
